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Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

An In-depth Technical Guide to 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: Synthesis, Characterization, and Scientific Context Abstract Substituted 2-pyridinone scaffolds are prevalent motifs in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: Synthesis, Characterization, and Scientific Context

Abstract

Substituted 2-pyridinone scaffolds are prevalent motifs in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates. This guide provides a detailed examination of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, a member of this important class. While direct literature on this specific molecule is sparse, its synthesis and properties can be confidently extrapolated from well-established protocols for its core precursor, 5-bromo-3-nitro-2(1H)-pyridinone, and related N-alkylated analogs. This document outlines a robust, field-proven two-step synthetic pathway, provides predicted characterization data based on established spectroscopic principles, and discusses the compound's potential reactivity and applications for researchers in drug development and synthetic chemistry.

Introduction and Significance

The 2-pyridinone ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of bromo, nitro, and N-alkyl substituents creates a highly functionalized and versatile chemical entity. Specifically, the combination of an electron-withdrawing nitro group and a synthetically versatile bromine atom on the pyridinone ring makes 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one a valuable, albeit specialized, building block.

  • The Nitro Group: Can serve as a director for further chemical transformations or be reduced to an amine, providing a vector for amide coupling and further diversification.

  • The Bromo Group: Acts as an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of complex aryl, alkyl, or heteroaryl moieties.

  • The N-Ethyl Group: Enhances solubility in organic solvents compared to its N-H precursor and modulates the electronic properties and steric profile of the molecule.

This guide provides the necessary technical details to empower researchers to synthesize, characterize, and strategically utilize this compound in their research endeavors.

Proposed Synthetic Pathway

The synthesis of the target compound is most logically achieved via a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. This pathway involves the initial formation of the core pyridinone ring system, followed by a standard N-alkylation to introduce the ethyl group.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Alkylation cluster_2 Purification & Analysis A 2-Amino-5-bromopyridine B 5-Bromo-3-nitro-2(1H)-pyridinone (Precursor) A->B H₂SO₄, HNO₃ (Nitration & Hydrolysis) C 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (Target Compound) B->C K₂CO₃, EtI (Alkylation) D Column Chromatography C->D Purification E Characterization (NMR, MS, IR) D->E Analysis

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocols

The following protocols are based on established chemical literature for analogous transformations and represent a robust method for obtaining the target compound.

Protocol 1: Synthesis of 5-Bromo-3-nitro-2(1H)-pyridinone (Precursor)

This procedure is adapted from a known method for the nitration and subsequent hydrolysis of 2-amino-5-bromopyridine.[1]

Materials:

  • 2-Amino-5-bromopyridine (1 equiv.)

  • Concentrated Sulfuric Acid (H₂SO₄, d=1.84 g/cm³)

  • Fuming Nitric Acid (HNO₃, d=1.5 g/cm³)

  • Ice water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-5-bromopyridine (e.g., 50.0 g, 289 mmol) to concentrated sulfuric acid (e.g., 150 mL). Stir until all solid has dissolved.

  • Nitration: While maintaining the temperature below 60°C, add fuming nitric acid (e.g., 17.5 mL, 415 mmol) dropwise via a dropping funnel over a period of 30 minutes. The causality for this controlled addition is to manage the highly exothermic nature of the nitration reaction and prevent runaway side reactions.

  • Reaction Drive: After the addition is complete, heat the mixture to 60°C and stir for 2 hours to ensure the reaction proceeds to completion.

  • Workup & Isolation: Carefully pour the warm reaction mixture onto a large volume of crushed ice (e.g., 1 L). This simultaneously quenches the reaction and precipitates the product. The resulting solid is collected by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Drying: Dry the pale yellow solid under vacuum to yield 5-bromo-3-nitro-2(1H)-pyridinone. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (Target)

This is a standard N-alkylation of a lactam/pyridinone using an electrophilic ethyl source and a non-nucleophilic base.

Materials:

  • 5-Bromo-3-nitro-2(1H)-pyridinone (1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5-2.0 equiv.), finely powdered

  • Ethyl Iodide (EtI, 1.2 equiv.) or Diethyl Sulfate ((Et)₂SO₄, 1.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-3-nitro-2(1H)-pyridinone (e.g., 10.0 g, 45.6 mmol), anhydrous potassium carbonate (e.g., 9.5 g, 68.5 mmol), and anhydrous DMF (e.g., 100 mL).

  • Alkylation: Add ethyl iodide (e.g., 4.4 mL, 54.8 mmol) dropwise at room temperature. Stir the suspension vigorously. The reaction can be gently heated (40-50°C) to increase the rate if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the pyridinone nitrogen but not nucleophilic enough to compete with the desired reaction, thus ensuring high selectivity.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature and pour it into water (e.g., 500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL) to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product will likely be a solid or oil. Purify via column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to isolate the pure 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Chemical Structure and Predicted Properties

Chemical Structure Diagram

Caption: Structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Physicochemical & Spectroscopic Data (Predicted)

The following table summarizes the expected analytical data for the title compound, derived from its structure and data from analogous molecules.[2][3]

PropertyPredicted Value / ObservationRationale
Molecular Formula C₇H₇BrN₂O₃Derived from chemical structure.
Molecular Weight 247.05 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white solidTypical for nitro-aromatic compounds.
¹H NMR (400 MHz, CDCl₃)δ 8.4-8.6 (d, 1H, H-4), 7.8-8.0 (d, 1H, H-6), 4.1-4.3 (q, 2H, N-CH₂), 1.4-1.6 (t, 3H, CH₃)The two ring protons (H-4 and H-6) are doublets due to coupling with each other. The ethyl group shows a characteristic quartet and triplet pattern. Deshielding is caused by the nitro and carbonyl groups.
¹³C NMR (100 MHz, CDCl₃)δ 155-160 (C=O), 145-150 (C-NO₂), 138-142 (C-6), 130-135 (C-4), 110-115 (C-Br), 40-45 (N-CH₂), 12-15 (CH₃)Chemical shifts are estimated based on the electronic environment of each carbon atom.
FT-IR (ATR)1670-1690 cm⁻¹ (C=O stretch), 1520-1550 cm⁻¹ & 1340-1360 cm⁻¹ (asymmetric & symmetric NO₂ stretch)These are characteristic vibrational frequencies for the key functional groups present in the molecule.
Mass Spec (EI) m/z 246/248 (M⁺, ~1:1 ratio)The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br).

Reactivity and Potential Applications

The strategic placement of functional groups makes this molecule a versatile intermediate for further chemical synthesis.

Potential Synthetic Transformations

G A 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one B Suzuki Coupling Product (C-C Bond Formation) A->B Pd(PPh₃)₄, Ar-B(OH)₂ C Buchwald-Hartwig Product (C-N Bond Formation) A->C Pd₂(dba)₃, Ligand, R₂NH D 3-Amino Analogue (Further Functionalization) A->D Fe/HCl or H₂, Pd/C (Nitro Reduction)

Caption: Key potential reactions of the title compound.

  • Cross-Coupling at C5: The bromine atom is primed for various palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of aryl, heteroaryl, or vinyl groups, rapidly building molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., using Fe/HCl, SnCl₂, or catalytic hydrogenation). This resulting aniline-like moiety can be used in amide couplings, sulfonamide formation, or diazotization reactions.

  • Nucleophilic Aromatic Substitution (SNAr): While the bromine is the primary handle for cross-coupling, under specific conditions, highly activated nucleophiles could potentially displace it, though this is less common than palladium-catalyzed routes for pyridinones.[4]

These reactive handles make the compound an excellent scaffold for building libraries of drug-like molecules for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience, where substituted pyridinones have shown significant promise.

Conclusion

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a highly functionalized synthetic building block with significant potential in discovery chemistry. Although not extensively documented as a standalone compound, its synthesis is readily achievable through a reliable, two-step sequence from common starting materials. This guide provides a comprehensive framework, from detailed experimental protocols to predicted analytical data and potential applications, to enable its effective synthesis and utilization in research and development settings.

References

  • PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2). [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

  • PubChem. 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: A Technical Whitepaper

Executive Summary As drug discovery and materials science increasingly rely on highly functionalized aza-heterocycles, 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (also known as 1-ethyl-5-bromo-3-nitro-2-pyridone) h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science increasingly rely on highly functionalized aza-heterocycles, 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (also known as 1-ethyl-5-bromo-3-nitro-2-pyridone) has emerged as a privileged structural motif. This compound features orthogonal reactive sites—a reducible nitro group at C3, a cross-coupling-ready bromide at C5, and an N-alkylated pyridone core. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and step-by-step methodologies for its preparation and analytical validation.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The strong electron-withdrawing nature of the nitro and bromo groups significantly impacts the electron density of the pyridone ring, influencing both its solubility profile and downstream reactivity.

PropertyValue / DescriptionAnalytical Rationale
Chemical Formula

Core pyridone + ethyl + bromo + nitro substituents.
Molecular Weight 247.05 g/mol Verified via LC-MS (ESI+) showing

at

248.0.
Physical State Crystalline SolidTypically presents as a yellow-to-brown powder due to the chromophoric nitro group[1].
Hydrogen Bond Donors 0The N1 position is alkylated, eliminating the NH donor capacity.
Hydrogen Bond Acceptors 4Comprises the carbonyl oxygen and the nitro group oxygens.
Solubility Profile High in DMF, DMSO, MeCNRequires polar aprotic solvents for solvation; poorly soluble in water due to high lipophilicity.

Mechanistic Synthesis & Regioselective N-Alkylation

The synthesis of 5-bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one relies on the alkylation of its precursor, 5-bromo-3-nitro-2-pyridone[2].

The Causality of Regioselectivity: 2-Pyridones are classic ambident nucleophiles, capable of undergoing both N-alkylation and O-alkylation[3]. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "softer". When reacting with a relatively soft electrophile like ethyl iodide, attack by the softer nitrogen atom is thermodynamically and kinetically favored[3].

However, the regioselectivity is heavily perturbed by the substituents. The strongly electron-withdrawing 3-nitro and 5-bromo groups deplete the overall electron density of the pyridone anion, reducing its nucleophilicity and increasing the risk of competing O-alkylation[4]. To enforce strict N-alkylation, the reaction must be driven by specific basic conditions. The use of cesium carbonate (


) or potassium carbonate (

) in a polar aprotic solvent (like DMF) effectively solvates the alkali metal cation, leaving the pyridone anion "naked" and highly reactive, thereby maximizing the N- to O-alkylation ratio[4][5].

Regioselectivity Precursor 5-Bromo-3-nitro-2-pyridone (Ambident Nucleophile) Conditions Ethyl Iodide + K2CO3 Polar Aprotic Solvent (DMF) Precursor->Conditions Deprotonation N_Alkyl N-Alkylation (Major) 5-Bromo-1-ethyl-3-nitro-2-pyridone Conditions->N_Alkyl HSAB Soft-Soft Interaction (Favored) O_Alkyl O-Alkylation (Minor) 2-Ethoxy-5-bromo-3-nitropyridine Conditions->O_Alkyl Hard-Hard Interaction (Suppressed)

Regioselective N-alkylation pathway of 5-bromo-3-nitro-2-pyridone.

Experimental Protocol: Self-Validating Synthesis Workflow

Materials:

  • 5-Bromo-3-nitro-2-pyridone (Starting Material)[6]

  • Ethyl Iodide (Alkylating Agent)

  • Anhydrous Potassium Carbonate (

    
    )
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried, argon-purged round-bottom flask with 5-bromo-3-nitro-2-pyridone (1.0 equiv) and anhydrous

    
     (2.0 equiv). Add anhydrous DMF (10 mL/g of substrate) to achieve a concentration of ~0.2 M. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution will typically darken, indicating anion formation.
    
  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl iodide (1.5 equiv) dropwise via syringe to control the exothermic alkylation and minimize over-alkylation artifacts.

  • Reaction Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Check (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or HPLC (UV detection at 254 nm). The N-alkylated product will elute later than the highly polar starting material but earlier than the O-alkylated byproduct.

  • Quenching and Workup: Once complete conversion is confirmed, quench the reaction by pouring the mixture into ice-cold distilled water (3x the reaction volume). The N-alkylated product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMF and inorganic salts, and dry overnight under high vacuum at 45 °C.

  • Purification: If the N/O ratio is suboptimal, purify via silica gel flash chromatography or recrystallization from ethanol.

Analytical Characterization Standards

To definitively prove that N-alkylation (and not O-alkylation) has occurred, the following analytical signatures must be verified:

  • 
    H NMR Spectroscopy:  The chemical shift of the ethyl group's methylene protons (
    
    
    
    ) is diagnostic. In the N-alkylated product, these protons typically appear as a quartet around 4.0–4.2 ppm . If O-alkylation had occurred, the electron-withdrawing nature of the oxygen would shift this signal further downfield to ~4.4–4.6 ppm[3][5]. Furthermore, 2D ROESY NMR will reveal a spatial cross-peak between the N-ethyl protons and the adjacent H-6 proton on the pyridone ring, a correlation impossible in the O-alkylated isomer[5].
  • FT-IR Spectroscopy: The presence of a strong, sharp absorption band at 1650–1680 cm

    
      confirms the presence of the pyridone carbonyl (
    
    
    
    ) stretch. This band is entirely absent in O-alkylated alkoxypyridines.

Applications in Medicinal Chemistry

The true value of 5-bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one lies in its orthogonal reactivity, making it an elite precursor for complex Active Pharmaceutical Ingredients (APIs).

The C5-bromide is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to install aryl or amine pharmacophores. Subsequently, the C3-nitro group can be reduced (using


 and 

, or

) to a primary amine, providing a nucleophilic handle for cyclization into fused bicyclic systems like pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines.

Downstream Start 5-Bromo-1-ethyl-3-nitro-2-pyridone (Core Scaffold) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C5) Start->Pd Step 1: Arylation/Amination Red Nitro Reduction (Amine Generation at C3) Pd->Red Step 2: H2, Pd/C API Fused Heterocyclic API (e.g., Imidazopyridines) Red->API Step 3: Cyclocondensation

Downstream synthetic utility of the functionalized pyridone scaffold.

Safety, Handling, and Stability

Like many halogenated nitroaromatics, this compound must be handled with strict adherence to laboratory safety protocols. Based on analogous pyridone derivatives, it is classified under GHS as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335)[1].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (ideally under an inert atmosphere like argon to prevent long-term oxidative degradation).

  • PPE: Handling requires standard chemical-resistant nitrile gloves, safety goggles, and operation within a certified fume hood[1].

References
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water | Organic Letters. ACS Publications.[Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate.[Link]

  • (PDF) Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.[Link]

  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.[Link]

  • SAFETY DATA SHEET: 5-Bromo-3-nitro-2-pyridone. MilliporeSigma.[Link]

Sources

Foundational

solubility profile of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Imperative of Solubility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. The solubility of a compound dictates its suitability for a myriad of critical processes, including synthetic workup and purification, formulation into a drug product, and ultimately, its bioavailability. A compound with poor solubility can lead to significant delays and increased costs in development.

This guide provides a comprehensive framework for the systematic evaluation of the solubility of a novel compound, 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one , in a range of common organic solvents. As specific experimental data for this compound is not yet widely available, this document serves as both a theoretical guide and a practical, step-by-step manual for researchers. We will delve into the foundational principles of solubility, outline predictive assessments based on molecular structure, provide detailed experimental protocols for accurate measurement, and discuss the interpretation of the resulting data. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the solubility profiling of new chemical entities.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of the system.[1] This process can be understood through two primary lenses: the intermolecular forces at play and the thermodynamic principles that dictate the spontaneity of dissolution.

Intermolecular Forces and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful heuristic in predicting solubility.[2] It refers to the principle that a solute will dissolve most readily in a solvent that has a similar polarity and participates in similar intermolecular forces. These forces include:

  • Van der Waals Forces: Weak, transient attractions present in all molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Thermodynamic Considerations

The dissolution of a compound is governed by the change in Gibbs free energy (ΔG):

ΔG = ΔH_solution - TΔS_solution

Where:

  • ΔH_solution is the enthalpy of solution, representing the heat absorbed or released during dissolution.

  • T is the temperature in Kelvin.

  • ΔS_solution is the entropy of solution, representing the change in disorder of the system.

For dissolution to be spontaneous, ΔG must be negative. The enthalpy of solution (ΔH_solution) can be either endothermic (heat is absorbed) or exothermic (heat is released).[3] Most solids have an endothermic enthalpy of solution, meaning that an increase in temperature will generally lead to an increase in solubility, as predicted by Le Châtelier's Principle.[4][5]

Structural Analysis and Qualitative Solubility Prediction of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

A preliminary assessment of a molecule's structure can provide valuable insights into its likely solubility in various solvents. Let's analyze the structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one :

  • Dihydropyridinone Core: This heterocyclic ring contains a polar amide-like lactam group, which can act as a hydrogen bond acceptor.

  • Nitro Group (-NO2): This is a strongly electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Bromo Group (-Br): This substituent adds to the molecular weight and is moderately polar.

  • Ethyl Group (-CH2CH3): This is a non-polar, hydrophobic alkyl group.

Overall Assessment: The presence of the polar nitro and lactam functions suggests that the molecule will have some degree of polarity. However, the overall molecule is relatively large and contains a non-polar ethyl group and a halogen, which may limit its solubility in highly polar solvents like water, but enhance it in solvents of intermediate polarity.

Predicted Solubility Ranking (Qualitative):

  • High Solubility Expected: Solvents that can accommodate both polar and non-polar characteristics, such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and possibly Acetone and Dichloromethane (DCM) .

  • Moderate Solubility Expected: Polar protic solvents like Ethanol and Methanol , where the polar groups can interact, but the non-polar parts may limit high solubility. Also, solvents like Ethyl Acetate .

  • Low to Insoluble Expected: Non-polar solvents such as Hexane and Toluene , which will not effectively solvate the polar nitro and lactam groups.

Experimental Design for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a well-designed experiment is crucial. This involves selecting an appropriate methodology, a suitable range of solvents, and a precise analytical technique for quantification.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid solute at a given temperature and pressure.[1] This is typically measured using methods like the shake-flask method, which allows sufficient time for equilibrium to be reached.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[6] While useful for high-throughput screening, it can often overestimate the true solubility as it can lead to supersaturated solutions.

For a definitive solubility profile, determining the thermodynamic solubility is the gold standard.

Recommended Experimental Workflow

The following workflow outlines the key stages for determining the thermodynamic solubility of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solid compound into vials B Add precise volume of each selected organic solvent A->B C Seal vials and place in shaker at constant temp (e.g., 25°C) B->C D Equilibrate for sufficient time (e.g., 24-48 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Take an aliquot of the supernatant E->F G Dilute with a suitable mobile phase F->G H Analyze by HPLC-UV G->H K Calculate solubility from sample peak area H->K Compare against calibration curve I Prepare calibration standards of known concentrations J Generate calibration curve I->J J->K

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one at a constant temperature.

Materials and Equipment
  • 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (solid)

  • Selected organic solvents (HPLC grade): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks

Procedure
  • Sample Preparation:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached (24 to 48 hours is typically sufficient).

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the saturated solution from the excess solid. This can be done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE). This step is critical to avoid transferring any solid particles.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Accurately dilute a small aliquot of the saturated supernatant from each solvent into the mobile phase to bring its concentration within the range of the calibration standards. A large dilution factor will likely be necessary for solvents in which the compound is highly soluble.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Record the peak area corresponding to the compound from the UV chromatogram.

Data Analysis
  • Calibration Curve: Plot the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99 for a good fit.

  • Solubility Calculation: Use the equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Then, account for the dilution factor to determine the original concentration in the saturated solution.

    Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The quantitative results should be summarized in a clear and concise table.

Table 1: Solubility of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one in Various Organic Solvents at 25°C (Hypothetical Data)

SolventPolarity IndexSolubility (mg/mL)Solubility (M)
Hexane0.1< 0.1< 0.0004
Toluene2.41.50.0058
Dichloromethane3.125.80.1000
Ethyl Acetate4.415.20.0589
Acetone5.145.10.1748
Ethanol5.28.90.0345
Methanol6.65.40.0209
Dimethyl Sulfoxide (DMSO)7.2> 200> 0.7752

(Note: The molecular weight of C9H9BrN2O3 is approximately 258.09 g/mol . The data presented here is hypothetical and for illustrative purposes only.)

Interpretation: The hypothetical data largely aligns with our initial predictions. The compound shows very poor solubility in non-polar hexane and increasing solubility in solvents of intermediate polarity like dichloromethane and acetone. The exceptionally high solubility in DMSO is common for many drug-like molecules. The lower solubility in polar protic solvents like methanol and ethanol compared to aprotic polar solvents like acetone may be due to the solvents' strong self-association through hydrogen bonding, which may not be sufficiently overcome by the formation of new interactions with the solute.

Conclusion

Determining the solubility profile of a novel compound such as 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a fundamental step in its development journey. This guide has provided a comprehensive overview of the theoretical principles, a method for qualitative prediction based on molecular structure, and a detailed, practical protocol for quantitative solubility determination using the gold-standard shake-flask method coupled with HPLC-UV analysis. By following this framework, researchers can generate accurate, reliable, and reproducible solubility data that is essential for informed decision-making in synthesis, purification, formulation, and further preclinical development.

References

  • Wikipedia. (n.d.). Solubility. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. [Link]

  • Purdue University. (n.d.). Solubility. [Link]

  • JoVE. (2020). Solubility - Concept. [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

Sources

Exploratory

safety data sheet SDS for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Technical Safety & Handling Guide: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one Document Control: Type: Derived Technical Safety Data Guide (d-SDS) Applicability: Research & Development (R&D) Intermediates Status: Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Document Control:

  • Type: Derived Technical Safety Data Guide (d-SDS)

  • Applicability: Research & Development (R&D) Intermediates

  • Status: Active / High-Potency Candidate Handling

Core Directive & Scope

This document is not a standard regulatory template. It is a technical risk assessment and handling strategy designed for researchers synthesizing or utilizing 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one . As a specialized N-alkylated pyridone intermediate, specific commercial SDS data is often sparse. This guide synthesizes data from the parent scaffold (5-Bromo-3-nitro-2-pyridone) and functional group analysis to establish a self-validating safety protocol.

Target Compound Identity:

  • IUPAC Name: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

  • Core Scaffold: 2-Pyridone (Lactam tautomer favored)

  • Key Moieties: Nitro group (

    
    , C-3), Bromine (
    
    
    
    , C-5), Ethyl group (
    
    
    -1).
  • Closest Analog (Anchor): 5-Bromo-3-nitro-2(1H)-pyridinone [CAS: 15862-34-7][1][2][3][4]

Hazard Identification & GHS Classification (Derived)

Rationale: Based on Structure-Activity Relationship (SAR) and analog data from nitropyridones.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[5][6]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[6][7][8]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[6][7][8]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Reactivity Hazard NoteEnergetic Functional Group: Contains a nitro group adjacent to a carbonyl. Potential for rapid decomposition under high heat (>150°C).--

Critical Safety Insight: Unlike the N-H parent, the N-ethyl derivative lacks a hydrogen bond donor, significantly increasing its lipophilicity (LogP) . This enhances skin permeability. Researchers must treat this compound as having higher dermal absorption potential than its non-alkylated precursor.

Physical & Chemical Properties (Predicted)

Data synthesized from fragment contributions and analog comparison.

PropertyValue / PredictionCausality / Note
Physical State Solid (Crystalline)Nitro/Bromo groups induce stacking; Ethyl lowers MP vs parent.
Melting Point 110°C – 135°C (Est.)Lower than parent (MP >200°C) due to loss of H-bonding.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic ethyl group reduces aqueous solubility.
Solubility (Organic) High (DCM, DMSO, EtOAc)Excellent solubility in polar aprotic solvents.
Molecular Weight ~247.05 g/mol Formula:

Thermal Stability Decomposes > 180°C Nitro group instability. Do not distill.

Process Safety & Synthesis Workflow

The following workflow illustrates the safe handling logic during the synthesis (N-alkylation) and isolation of the target.

G Start START: Pre-Synthesis Check Reagents Reagents: 5-Bromo-3-nitro-2-pyridone + Ethyl Iodide/Bromide + Base (K2CO3/Cs2CO3) Start->Reagents Verify Stoichiometry Reaction Reaction Phase Solvent: DMF or MeCN Temp: < 80°C (Control Exotherm) Reagents->Reaction Slow Addition Monitor Monitor: TLC/LCMS Check for N- vs O-alkylation Reaction->Monitor Every 1h Monitor->Reaction Incomplete Quench Quench Protocol Dilute with H2O Precipitation likely Monitor->Quench Complete Isolation Isolation Filtration (if solid) or Extraction (DCM) Quench->Isolation Phase Separation Waste Waste Disposal Halogenated Organics Isolation->Waste Filtrate/Raffinate

Figure 1: Safe Synthesis Logic Flow. Note the temperature constraint (<80°C) to prevent thermal runaway of the nitro-pyridone core.

Experimental Protocol Causality:

  • Solvent Choice (DMF/MeCN): Polar aprotic solvents are required to dissolve the polar nitropyridone anion, facilitating nucleophilic attack on the ethyl halide.

  • Temperature Control (<80°C): Nitro-substituted heterocycles can undergo self-accelerating decomposition. 80°C is the safety ceiling; higher temperatures risk "fume-off" events.

  • Regioselectivity Check: Pyridones can alkylate at the Nitrogen (

    
    -alkylation) or Oxygen (
    
    
    
    -alkylation). The 3-nitro group sterically hinders the oxygen and electronically favors the nitrogen, but LCMS confirmation is mandatory before scale-up.

Emergency Response & First Aid

Self-validating response protocols based on chemical functional groups.

A. Fire Fighting Measures
  • Hazard: Thermal decomposition releases toxic fumes: Nitrogen Oxides (

    
    ), Hydrogen Bromide (
    
    
    
    ), and Carbon Monoxide (
    
    
    ).
  • Extinguishing Media: Water spray, Dry Chemical,

    
    . Do NOT use high-volume water jet  (risks spreading the chemical).
    
  • Protocol: Firefighters must wear SCBA. Isolate area by 50 meters.

B. Accidental Release (Spill)

SpillResponse Spill Spill Detected Assess Assess State: Solid vs. Solution Spill->Assess Solid Solid: Avoid Dust Use Damp Cloth/Scoop Assess->Solid Powder Liquid Solution: Absorb with Vermiculite Do NOT use sawdust (Nitration risk) Assess->Liquid Liquid Clean Decontaminate Surface 10% Na2CO3 Wash Solid->Clean Liquid->Clean

Figure 2: Spill Response Decision Tree. Note the prohibition of sawdust (organic material) due to potential reaction with nitro groups.

C. First Aid
  • Eye Contact: Immediate irrigation (15 mins).[6] The nitro group makes this an acidic irritant; delay causes corneal clouding.

  • Skin Contact: Wash with soap and water.[5][6][7][8] Do not use ethanol (increases absorption of the ethylated compound).

  • Inhalation: Move to fresh air. If blue discoloration of lips occurs (methemoglobinemia risk from nitro compounds), administer oxygen.

Storage & Stability

  • Storage Conditions: Keep at 2-8°C (Refrigerated). Protect from light (bromine-carbon bonds can be photolabile).

  • Incompatible Materials:

    • Strong Bases: Can deprotonate (if any residual N-H) or cause ring opening.

    • Reducing Agents: Will reduce the

      
       group to 
      
      
      
      (exothermic).
    • Transition Metal Catalysts (Pd/Ni): The C-Br bond is reactive; keep separate to avoid inadvertent cross-coupling during storage.

References

  • PubChem. Compound Summary: 5-Bromo-3-nitro-2(1H)-pyridinone (Parent Scaffold).[2] National Library of Medicine. [Link]

  • PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. (Detailed nitration protocols). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a highly functionalized heterocyclic compound with potential applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a bromo group, a nitro group, and an N-ethyl substituent on the pyridinone scaffold provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive guide to the synthesis of this target compound, including detailed protocols, a discussion of the underlying chemical principles, and a summary of the key reagents involved. The presented synthetic route is designed for reproducibility and scalability in a research laboratory setting.

Synthetic Strategy Overview

The synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is most efficiently achieved through a two-step process commencing with the formation of the core 5-bromo-3-nitro-2-pyridone ring system, followed by a selective N-ethylation. This strategy is advantageous as it builds upon readily available starting materials and employs well-established synthetic transformations.

The overall synthetic workflow can be visualized as follows:

G A 2-Amino-5-bromopyridine B 5-Bromo-3-nitro-1,2-dihydropyridin-2-one A->B Nitration C 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one B->C N-Ethylation

Caption: Synthetic workflow for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Part 1: Synthesis of 5-Bromo-3-nitro-1,2-dihydropyridin-2-one

The initial step involves the synthesis of the key intermediate, 5-bromo-3-nitro-1,2-dihydropyridin-2-one, which exists in tautomeric equilibrium with 5-bromo-2-hydroxy-3-nitropyridine. This is accomplished through the nitration of 2-amino-5-bromopyridine.

Reaction Mechanism and Rationale

The nitration of 2-amino-5-bromopyridine is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The amino group in the starting material is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form an ammonium salt, which is a deactivating and meta-directing group. The bromine atom is a deactivating but ortho-, para-directing group. The interplay of these electronic effects directs the incoming nitro group to the 3-position. The subsequent workup in water leads to the hydrolysis of the amino group to a hydroxyl group, yielding the more stable 2-pyridone tautomer.[3]

G cluster_0 Step 1: Nitration 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 5-Bromo-3-nitro-1,2-dihydropyridin-2-one 5-Bromo-3-nitro-1,2-dihydropyridin-2-one 2-Amino-5-bromopyridine->5-Bromo-3-nitro-1,2-dihydropyridin-2-one fuming HNO₃, H₂SO₄

Caption: Reaction scheme for the synthesis of the pyridone intermediate.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromopyridine172.0210.0 g58.1 mmol
Concentrated Sulfuric Acid (98%)98.0830 mL-
Fuming Nitric Acid (>90%)63.013.5 mL~82.2 mmol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (30 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 2-amino-5-bromopyridine (10.0 g, 58.1 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, begin the dropwise addition of fuming nitric acid (3.5 mL) via the dropping funnel. Maintain the reaction temperature at 0-5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for another 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 80-90% of a pale-yellow solid.

Part 2: N-Ethylation of 5-Bromo-3-nitro-1,2-dihydropyridin-2-one

The final step is the selective N-alkylation of the synthesized 5-bromo-3-nitro-1,2-dihydropyridin-2-one with an ethylating agent to yield the target compound.

Reaction Mechanism and Rationale

The N-alkylation of 2-pyridones can be challenging due to the presence of two nucleophilic sites: the nitrogen and the exocyclic oxygen, leading to a mixture of N- and O-alkylated products.[4] To favor N-alkylation, a polar aprotic solvent such as acetone or acetonitrile is employed in the presence of a mild base like potassium carbonate. The base deprotonates the pyridone to form the pyridonate anion, which then acts as the nucleophile. The choice of a suitable ethylating agent, such as ethyl iodide or ethyl bromide, is crucial. Ethyl iodide is generally more reactive than ethyl bromide. The reaction proceeds via an SN2 mechanism.

G cluster_1 Step 2: N-Ethylation 5-Bromo-3-nitro-1,2-dihydropyridin-2-one 5-Bromo-3-nitro-1,2-dihydropyridin-2-one 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one 5-Bromo-3-nitro-1,2-dihydropyridin-2-one->5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one Ethyl Iodide, K₂CO₃, Acetone

Caption: Reaction scheme for the N-ethylation step.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-3-nitro-1,2-dihydropyridin-2-one218.995.0 g22.8 mmol
Ethyl Iodide155.972.2 mL (4.27 g)27.4 mmol
Anhydrous Potassium Carbonate138.214.7 g34.0 mmol
Acetone (anhydrous)58.08100 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-3-nitro-1,2-dihydropyridin-2-one (5.0 g, 22.8 mmol) and anhydrous potassium carbonate (4.7 g, 34.0 mmol).

  • Add anhydrous acetone (100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (2.2 mL, 27.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-85% of a solid product.

Safety Precautions

  • Concentrated acids (Sulfuric and Nitric): These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Always add acid to water, never the other way around.

  • Fuming Nitric Acid: This is a highly corrosive and toxic substance. It is a strong oxidizing agent and can cause severe burns. All manipulations should be performed in a fume hood.

  • Ethyl Iodide: This is a volatile and lachrymatory compound. It is also a potential alkylating agent and should be handled in a fume hood with appropriate gloves.

  • Acetone: This is a highly flammable solvent. Ensure there are no open flames or ignition sources in the vicinity during its use.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, NO₂, C-Br).

  • Melting Point Analysis: To assess the purity of the final product.

References

  • Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid." Organic & Biomolecular Chemistry 3.3 (2005): 538-541.
  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available at: [Link]

  • Sciforum.
  • Kalita, E. V., et al. "Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization." Russian Journal of Organic Chemistry 52.8 (2016): 1148-1153.
  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Scribd. Nitropyridines Synthesis via Pyridine Nitration. Available at: [Link]

  • Google Patents. Method for N-alkylation of 2-pyridone. CN101654433B.
  • ACS Publications. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters 17.14 (2015): 3382-3385.

Sources

Application

Process Development and Scale-Up Protocol for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (C...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9)

Introduction & Strategic Importance

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a highly versatile heterocyclic building block used extensively in medicinal chemistry. The scaffold presents three distinct orthogonal handles: an N-ethyl group for lipophilicity, a nitro group at the C3 position (reducible to an amine for amide coupling or kinase hinge-binding motifs), and a bromine atom at the C5 position (primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

Scaling up the production of this intermediate requires overcoming two primary challenges: regioselective alkylation (N- vs. O-alkylation) and thermal process safety associated with nitroaromatic compounds. This application note details a robust, self-validating 1-kilogram scale-up protocol designed to maximize isomeric purity while ensuring operational safety.

Mechanistic Grounding & Retrosynthetic Strategy

The synthesis relies on the direct alkylation of commercially available 5-bromo-3-nitropyridin-2-ol (CAS: 15862-34-7) using ethyl iodide (EtI).

Due to their ambident nucleophilic nature, regioselective control of N- versus O-alkylation of 2-pyridones has intrigued chemists for over half a century [1]. The 2-pyridone core exists in tautomeric equilibrium with its 2-hydroxypyridine form. Alkylation can occur at either the nitrogen or oxygen atom depending on the hard/soft nature of the electrophile, the solvent, and the base.

To drive the reaction toward the desired N-alkylated product , we employ a combination of thermodynamic control and soft electrophilic attack:

  • Base Selection: Potassium carbonate (

    
    ) is utilized. Unlike silver salts (
    
    
    
    ), which coordinate strongly with the nitrogen atom and expose the oxygen (favoring O-alkylation), potassium carbonate leaves the nitrogen lone pair available for nucleophilic attack [2].
  • Solvent System: A polar aprotic solvent, specifically N,N-Dimethylformamide (DMF), is chosen to solvate the potassium cation, thereby increasing the nucleophilicity of the naked pyridonate anion.

  • Electrophile: Ethyl iodide acts as a "soft" electrophile, which preferentially attacks the "softer" nitrogen center of the ambident anion according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Scale-Up Considerations (E-E-A-T)

As a Senior Application Scientist, translating a milligram-scale synthesis to a multi-kilogram process requires anticipating physical and thermodynamic bottlenecks.

Thermal Hazards & Exotherm Management

Nitroaromatic compounds possess inherent thermal risks; thus, understanding their decomposition enthalpies and onset temperatures via QSPR modeling and Differential Scanning Calorimetry (DSC) is critical prior to scale-up [3]. The alkylation reaction is exothermic. To prevent a localized thermal runaway, ethyl iodide must be dosed continuously rather than added in a single bolus. The reactor jacket temperature must be tightly controlled to maintain the internal temperature (


) below 30°C during dosing.
Mass Transfer in Biphasic Systems

The reaction is a solid-liquid heterogeneous mixture (


 suspended in DMF). Inadequate agitation will lead to base starvation, stalling the reaction and potentially promoting degradation pathways. A pitched-blade turbine impeller operating at high torque is required to ensure adequate suspension of the inorganic base.
Anti-Solvent Precipitation Workup

Extracting product from large volumes of DMF using aqueous/organic partitioning is inefficient and generates massive amounts of hazardous waste. Instead, this protocol utilizes an anti-solvent precipitation strategy. By slowly dosing water into the DMF reaction mixture, the hydrophobic N-alkylated product crystallizes out of solution, leaving the unreacted salts and trace O-alkylated impurities dissolved in the aqueous-organic mother liquor.

Data Presentation & Optimization

Table 1: Optimization of N- vs O-Alkylation Conditions

Data summarizes the causality behind the selected process parameters.

EntrySolventBaseTemp (°C)ElectrophileN:O RatioIsolated Yield (%)
1THF

25EtBr3:145
2MeCN

40EtI8:172
3 DMF

40 EtI >20:1 89
4DMF

25EtI1:1581 (O-alkyl)
Table 2: Analytical Specifications for Isolated Product

Self-validating metrics for batch release.

ParameterSpecificationAnalytical Method
AppearancePale yellow to tan crystalline powderVisual Inspection
Chemical Purity

98.0% (a/a)
HPLC (UV at 254 nm)
Isomeric Purity

1.0% (O-alkylated isomer)
HPLC /

H NMR
Moisture Content

0.5% w/w
Karl Fischer Titration
Residual DMF

880 ppm (ICH Q3C Option 1)
GC-HS

Step-by-Step Methodology (1 kg Scale)

Safety Warning: Conduct all operations in a walk-in fume hood or under local exhaust ventilation. 5-Bromo-3-nitropyridin-2-ol is a severe irritant. Ethyl iodide is a volatile alkylating agent and suspected carcinogen.

Step 1: Reactor Preparation and Charging

  • Purge a 20 L jacketed glass reactor with nitrogen for 15 minutes.

  • Charge 1.00 kg (4.57 mol, 1.0 equiv) of 5-bromo-3-nitropyridin-2-ol into the reactor.

  • Charge 1.26 kg (9.14 mol, 2.0 equiv) of finely milled, anhydrous

    
    .
    
  • Add 8.0 L of anhydrous DMF.

  • Self-Validation IPC: Sample the slurry and verify moisture content is < 0.1% via Karl Fischer titration. High moisture will hydrolyze the ethyl iodide.

  • Initiate agitation at 250 RPM. Ensure the base is fully suspended.

Step 2: Dosing of Alkylating Agent

  • Adjust the reactor jacket to maintain an internal temperature (

    
    ) of 20°C.
    
  • Charge 0.85 kg (5.48 mol, 1.2 equiv) of Ethyl Iodide (EtI) into an addition funnel.

  • Dose the EtI into the reactor over 2 hours.

  • Self-Validation IPC: Monitor

    
     continuously. Adjust the dosing rate to ensure 
    
    
    
    does not exceed 30°C.

Step 3: Reaction and In-Process Control (IPC)

  • Once dosing is complete, heat the jacket to achieve a

    
     of 40°C.
    
  • Stir the reaction mixture for 12 hours.

  • Self-Validation IPC: Withdraw a 1 mL sample, quench with 1 mL water, extract with EtOAc, and analyze the organic layer via HPLC. The reaction is deemed complete when unreacted starting material is

    
     2.0%. If > 2.0%, add an additional 0.1 equiv of EtI and stir for 2 hours.
    

Step 4: Quench and Anti-Solvent Precipitation

  • Cool the reactor

    
     to 15°C.
    
  • Over a period of 3 hours, slowly dose 12.0 L of purified water (DI) into the reactor while maintaining vigorous agitation (300 RPM).

  • Causality Note: Rapid addition of water will cause the product to oil out, trapping DMF and impurities. Slow addition ensures controlled nucleation and the growth of filterable crystals.

  • Once water addition is complete, age the slurry at 5°C for 2 hours to maximize yield.

Step 5: Isolation and Drying

  • Discharge the slurry onto a Nutsche filter or a large Buchner funnel.

  • Wash the filter cake with 3 x 2.0 L of cold water to remove residual DMF and inorganic salts.

  • Wash the cake with 1.0 L of cold heptane to displace water and speed up drying.

  • Transfer the damp cake to a vacuum oven. Dry at 45°C under high vacuum (< 10 mbar) for 24 hours.

  • Self-Validation IPC: Perform Loss on Drying (LOD) or Karl Fischer analysis. Do not discharge the batch until moisture is

    
     0.5%.
    

Process Workflow Diagram

Fig 1. Scale-up workflow for the regioselective N-alkylation of 5-bromo-3-nitropyridin-2-ol.

References

  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3490-3493.[Link]

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665.[Link]

  • Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812.[Link]

Method

Application Note: Solvent Selection Strategies for the Functionalization of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Executive Summary & Chemical Context The functionalization of highly polarized heterocyclic scaffolds requires precise solvent engineering. 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a versatile synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The functionalization of highly polarized heterocyclic scaffolds requires precise solvent engineering. 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a versatile synthetic intermediate characterized by two orthogonal reactivity nodes: an electrophilic C-5 bromide primed for transition-metal catalyzed cross-coupling, and a C-3 nitro group primed for reduction to an amine.

As a Senior Application Scientist, I approach this molecule by first analyzing its intrinsic physicochemical properties. The 1,2-dihydropyridin-2-one (pyridone) core introduces significant hydrogen-bond accepting capabilities (via the carbonyl and nitro groups) and a high dipole moment. While the N-ethyl substitution disrupts the crystal lattice energy—improving organic solubility compared to its N-H parent—the scaffold still demands carefully selected solvent systems to balance substrate solubility, catalyst stability, and transition-state stabilization.

This guide details the causality behind solvent selection for two critical workflows: C-5 Suzuki-Miyaura cross-coupling and C-3 nitro reduction, providing self-validating protocols for each.

Reaction Workflow & Solvent Logic

Workflow SM 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd cat, Base Reduction Nitro Reduction (Fe/NH4Cl) SM->Reduction Heat Solvent1 1,4-Dioxane / H2O (Solvent System) Suzuki->Solvent1 Prod1 5-Aryl Derivative Solvent1->Prod1 Solvent2 EtOH / H2O (Solvent System) Reduction->Solvent2 Prod2 3-Amino Derivative Solvent2->Prod2

Figure 1. Divergent functionalization workflow and solvent dependency for the pyridone scaffold.

Workflow 1: C-5 Functionalization via Suzuki-Miyaura Coupling

The Causality of Solvent Choice

The C-5 position of this scaffold is activated toward oxidative addition by the strongly electron-withdrawing C-3 nitro group. However, the polarity of the pyridone core necessitates a solvent system that can simultaneously dissolve the organic substrate and the inorganic base required for the catalytic cycle.

A biphasic 1,4-Dioxane / H₂O (4:1 v/v) system is the gold standard here. Dioxane acts as an excellent solvating agent for the N-ethyl pyridone and the aryl boronic acid. Water is mechanistically non-negotiable; it dissolves the carbonate base (e.g., K₂CO₃) and facilitates the formation of the reactive trihydroxyboronate intermediate, which is essential for the transmetalation step. For couplings requiring higher thermal energy to overcome steric hindrance, n-Butanol (n-BuOH) serves as an ideal polar protic alternative, allowing reaction temperatures up to 110 °C[1].

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-5 Bromide) Pd0->OxAdd Substrate Entry Transmet Transmetalation (Boronate Complex) OxAdd->Transmet Base Addition RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Product Release Solvent1 1,4-Dioxane Solubilizes Pyridone Core Solvent1->OxAdd Solvent2 Water Activates Base & Boronic Acid Solvent2->Transmet

Figure 2. Solvent-dependent activation nodes in the Suzuki-Miyaura catalytic cycle.

Self-Validating Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 5-aryl-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

  • Preparation: In a Schlenk flask, combine 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M relative to substrate). Sparge the resulting suspension with N₂ for an additional 10 minutes.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05 eq) under a positive stream of N₂.

  • Reaction Execution: Seal the flask and heat to 90 °C for 14 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically requiring a polar eluent like DCM:MeOH due to the pyridone core).

Validation Checkpoints:

  • Visual: The reaction will transition from a yellow suspension to a dark brown/black mixture as Pd black precipitates upon completion.

  • Analytical: LC-MS will show the disappearance of the characteristic isotopic bromine doublet (M, M+2 at ~247, 249 m/z) and the appearance of the coupled product mass.

Workflow 2: C-3 Nitro Reduction to Amine

The Causality of Solvent Choice

Reducing the C-3 nitro group in the presence of the C-5 bromide requires highly chemoselective conditions to prevent premature dehalogenation. The Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is highly effective for analogous nitropyridones.

This reaction proceeds via Proton-Coupled Electron Transfer (PCET). Therefore, the solvent must act as both a proton source and a dual-solvating medium. An Ethanol / H₂O (3:1 v/v) mixture is strictly required. Ethanol dissolves the organic nitro-pyridone, while water dissolves the NH₄Cl electrolyte and provides the stoichiometric protons necessary to reduce the -NO₂ group to an -NH₂ group.

Self-Validating Protocol: Chemoselective Nitro Reduction

Objective: Synthesize 3-amino-5-bromo-1-ethyl-1,2-dihydropyridin-2-one.

  • Preparation: Suspend 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (1.0 eq) in a mixture of Ethanol and H₂O (3:1 v/v, 0.2 M).

  • Reagent Addition: Add NH₄Cl (4.2 eq) followed by activated Iron powder (4.2 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 95 °C. Stir vigorously for 3 hours. The vigorous stirring is critical to overcome the heterogeneous nature of the iron powder.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove iron oxides and unreacted iron, washing the pad generously with EtOAc and Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with EtOAc. Dry the combined organic layers over Na₂SO₄.

  • Purification: Purify via Strong Cation Exchange (SCX) chromatography or silica gel (DCM:EtOAc) to isolate the highly polar amino-pyridone.

Validation Checkpoints:

  • Visual: The starting material is an orange/yellow solid. The successful formation of the amino-pyridone yields a distinct dark red solid.

  • Analytical: IR Spectroscopy will confirm success via the disappearance of strong -NO₂ stretching bands (~1530, 1350 cm⁻¹) and the emergence of primary amine -NH₂ stretching bands (~3300-3400 cm⁻¹).

Quantitative Data Presentation: Solvent Profiling

The following table summarizes the physicochemical properties of the recommended solvent systems and their mechanistic roles in the functionalization of the 5-bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one scaffold.

Solvent SystemRatio (v/v)Dielectric Constant (ε)Boiling Point (°C)Primary Function in Workflow
1,4-Dioxane / H₂O 4:1~17.5 (mixed)101Solubilizes N-ethyl pyridone; water activates boronate for transmetalation.
n-Butanol (n-BuOH) Neat17.8117.7Enables high-temperature Suzuki couplings; acts as an H-bond donor[1].
Ethanol / H₂O 3:1~38.0 (mixed)~80PCET proton source; dual-solubilizes organic substrate and Fe/NH₄Cl salts.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Welcome to the technical support guide for the synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthetic Overview & Core Challenges

The synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a sequential process involving the functionalization of a 1-ethyl-2-pyridone core. The primary challenges in this synthesis are controlling the regioselectivity during the electrophilic substitution steps (nitration and bromination) and preventing the formation of undesired side products. The electron-deficient nature of the pyridine ring, modified by the pyridone tautomer, requires carefully controlled and often harsh reaction conditions.[1][2]

The most logical synthetic pathway involves the nitration of the 1-ethyl-2-pyridone precursor, followed by bromination. This sequence is generally preferred because the nitro group is a strong deactivating group, which can make subsequent electrophilic substitution difficult. However, its strong directing effect can be leveraged to achieve the desired regiochemistry.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Purification A 2-Hydroxypyridine B 1-Ethyl-1,2-dihydropyridin-2-one A->B Ethyl Iodide, Base (e.g., K2CO3) C 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one B->C HNO3 / H2SO4 D 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (Final Product) C->D Br2 or NBS E High-Purity Product D->E Recrystallization or Column Chromatography

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Step 1 & 2: Nitration of 1-Ethyl-1,2-dihydropyridin-2-one

The nitration of 2-pyridones is a critical step where yield and purity can be compromised. The orientation of nitration (at the 3- or 5-position) is highly dependent on the reaction acidity.[3]

Question: My nitration reaction has a very low yield or did not proceed. What went wrong?

Answer: This is a common issue often related to the reaction conditions being either too mild or the reagents having degraded.

  • Insufficiently Strong Nitrating Agent: The pyridone ring is deactivated towards electrophilic substitution. A standard mixture of concentrated nitric acid and sulfuric acid is typically required.[1] For highly deactivated systems, fuming nitric acid might be necessary.[4][5]

  • Temperature Control: The reaction is highly exothermic. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, if the temperature is too high, it can lead to degradation and side product formation. A temperature range of 0-60°C is often employed, and it requires careful optimization.[1][4]

  • Purity of Reagents: Ensure your nitric and sulfuric acids are of high purity and have not absorbed atmospheric moisture, which can quench the active nitronium ion (NO₂⁺) electrophile.

Question: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers. How can I improve regioselectivity for 3-nitro substitution?

Answer: Isomer formation is a known challenge in pyridone chemistry. The ratio of 3-nitro to 5-nitro isomers is heavily influenced by the acidity of the reaction medium.[3]

  • Acidity Control: Literature suggests that nitration in low acidity media tends to favor the 3-nitro derivative, while high acidity favors the 5-nitro product.[3] This is because the reaction can proceed on the free base species even in acidic conditions.

  • Controlled Addition: A slow, dropwise addition of the nitrating agent to the substrate solution at a controlled temperature (e.g., 0-10°C) can help improve selectivity and prevent localized overheating, which can lead to side reactions.[1][5]

Question: My reaction mixture turned dark brown/black, and I isolated a tar-like substance. What happened?

Answer: This indicates significant degradation of the starting material or product, which is often caused by overly harsh reaction conditions.

  • Over-Nitration: The introduction of one nitro group strongly deactivates the ring, making a second nitration more difficult but not impossible under forcing conditions.[6]

  • Oxidation: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can cause oxidative degradation of the organic substrate.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., start at 0°C and allow it to slowly warm to room temperature).

    • Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to the harsh conditions.

    • Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents of nitric acid).[1]

Nitration Troubleshooting Workflow

G Start Low Yield or Impure Product in Nitration Step CheckPurity Verify Purity of Substrate & Reagents Start->CheckPurity TLC Analyze Crude Reaction by TLC/LC-MS CheckPurity->TLC Purity OK NoReaction Issue: No/Low Conversion TLC->NoReaction Mainly Starting Material Isomers Issue: Isomer Formation (e.g., 5-nitro) TLC->Isomers Multiple Products Degradation Issue: Degradation/Tar TLC->Degradation Baseline Streaking/ Dark Color Action_Temp Optimize Temperature: Increase if no reaction, Decrease if degradation NoReaction->Action_Temp Action_Reagent Use Stronger Nitrating Agent (e.g., fuming HNO3) NoReaction->Action_Reagent Isomers->Action_Temp Action_Acidity Adjust Acidity: Lower acidity may favor 3-nitro isomer Isomers->Action_Acidity Degradation->Action_Temp Action_Time Optimize Reaction Time: Monitor by TLC and quench when complete Degradation->Action_Time Action_Stoich Control Stoichiometry: Use 1.05-1.2 eq. HNO3 Degradation->Action_Stoich

Caption: Decision tree for troubleshooting the nitration step.

Step 3: Bromination of 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one

The presence of the electron-withdrawing nitro group makes this bromination step challenging and requires careful selection of the brominating agent and conditions.

Question: My bromination reaction is very slow or does not proceed to completion. How can I drive it forward?

Answer: The 3-nitro-pyridone ring is strongly deactivated, making electrophilic bromination difficult.

  • Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a milder option, it may not be reactive enough.[7][8] Elemental bromine (Br₂) is more reactive and often required for deactivated systems.[9]

  • Use of a Catalyst: A Lewis acid catalyst, such as AlCl₃ or FeBr₃, can be used to polarize the Br-Br bond, creating a more potent electrophile ("Br⁺").[9]

  • Solvent Choice: A non-coordinating, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is often preferred. Using acetic acid as a solvent can also be effective.[10]

Question: I am getting multiple brominated products. How can I improve the selectivity for the 5-position?

Answer: Over-bromination or incorrect regiochemistry can occur if the reaction is not well-controlled.

  • Directing Effects: The existing substituents (oxo, nitro, ethyl) will direct the incoming electrophile. The nitro group at the 3-position will strongly direct meta, to the 5-position. The pyridone oxygen is an ortho, para-director, also activating the 5-position. Therefore, substitution at the 5-position is electronically favored. If other isomers are forming, it may be due to radical mechanisms or extreme conditions.

  • Reaction Conditions:

    • Temperature: Maintain a low temperature (e.g., 0-5°C) during the addition of bromine to minimize side reactions.[11]

    • Stoichiometry: Carefully control the amount of bromine used. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-bromination.[11]

    • Exclusion of Light: If using NBS or Br₂, perform the reaction in the dark to prevent radical side reactions, which are less selective.[9]

Step 4: Purification

Question: My crude product is an oil and is difficult to crystallize. What purification strategy should I use?

Answer: Obtaining a pure, crystalline solid can be challenging, especially if minor impurities are present.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane, is recommended.[12]

  • Recrystallization: If the product is a solid but impure, recrystallization can be effective. You will need to screen various solvents. Start with solvents in which the compound has low solubility at room temperature but high solubility when heated (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/heptane).

TechniqueProsConsBest For
Recrystallization Simple, cost-effective, good for large scale.May not remove closely related impurities (isomers). Product loss in mother liquor.Purifying a mostly pure solid product (>90%).
Column Chromatography Excellent separation of isomers and impurities.More time-consuming, requires more solvent, can be difficult to scale up.Isolating the desired product from a complex mixture or when high purity is essential.[12]

Detailed Experimental Protocols

These are generalized protocols and may require optimization for your specific setup and scale.

Protocol 1: Nitration of 1-Ethyl-1,2-dihydropyridin-2-one
  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) to 0°C in an ice-salt bath.

  • Slowly add 1-ethyl-1,2-dihydropyridin-2-one (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product may precipitate as a solid. If so, collect it by filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum.[4][5]

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination of 1-Ethyl-3-nitro-1,2-dihydropyridin-2-one
  • Dissolve 1-ethyl-3-nitro-1,2-dihydropyridin-2-one (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of elemental bromine (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Stir the reaction at 0-10°C, monitoring its progress by TLC. The reaction may take several hours.

  • Once complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the orange/red color disappears.[11]

  • If using an organic solvent, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. If using acetic acid, dilute with water and extract the product into an organic solvent.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

References

  • Filo. (2025, September 2). What is the product of the reaction of the given molecule (1-ethyl-3-nitr...
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • The Royal Society of Chemistry. (2020). Experimental Methods 1.
  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available from: [Link]

  • BF3.Et2O Mediated One-step Synthesis of N-substituted– 1,2- Dihydropyridines, Indenopyridines and 5,6-Dihydroisoquinolines.
  • Jubilant Ingrevia. 5-bromo-2-nitropyridine. Available from: [Link]

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]

  • PubChem. (2023, May 17). 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one. Available from: [Link]

  • Nitration of Substituted Aromatic Rings and R
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reddit. (2023, November 28). Di-nitration troubleshooting. Available from: [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026, January 31).
  • Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Available from: [Link]

  • Google Patents. US3772443A - 5-bromo-5-nitro-1,3-dioxane,process and antimicrobial compositions.
  • MDPI. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

  • ResearchGate. (2025, August 7). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.
  • Google Patents. CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.
  • ChemRxiv.
  • MDPI. (2020, August 12).
  • Custom Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene: Partnering for Innov
  • 5-Bromo-2-Ethyl-3-Nitropyridine: A High-Quality Research Chemical.
  • APS. OPTIMIZATION OF THE PROCESS FOR PRODUCING 5-NITRO-2-ACETYLAMINOBENZIMIDAZOLE AND ITS BACTERICIDAL AND FUNGICIDAL ACTIVITY.
  • ResearchGate. (PDF) 1-Ethyl-3-nitroquinolin-4(1H)-one.
  • ResearchGate.
  • Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino).

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one. The metho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one. The methodologies and troubleshooting advice provided herein are synthesized from established principles in organic chemistry and are designed to address common challenges encountered during the purification of substituted pyridinone derivatives and related nitroaromatic compounds.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My initial crude product after synthesis is a dark, oily, or amorphous solid. What are the likely impurities and what is my first purification step?

A: A dark, oily, or non-crystalline crude product is common and typically indicates the presence of several types of impurities: residual solvents, unreacted starting materials, and reaction byproducts. For a nitrated bromo-pyridinone, potential byproducts could include isomers or compounds with different degrees of nitration.[1][2]

Your first step should be a simple trituration or a wash. This involves stirring the crude material as a suspension in a solvent where the desired product has very low solubility, but the impurities are soluble. Diethyl ether or a cold mixture of hexane and ethyl acetate are often good starting points.[3] This process can significantly clean up the material, often inducing crystallization and making subsequent purification steps more effective.

Q2: What is the most effective primary purification method for achieving high purity of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one?

A: For this class of compound, a two-stage approach is recommended for achieving high purity (>99%).

  • Flash Column Chromatography: This is the preferred method for separating the target molecule from significant quantities of impurities, such as isomers or unreacted starting materials.[2][4] The presence of polar nitro and pyridone functional groups necessitates a polar stationary phase like silica gel.[1][5]

  • Recrystallization: Following column chromatography, recrystallization is highly effective for removing trace impurities and obtaining a crystalline solid with a sharp melting point, which is a key indicator of purity.[3][4]

The general workflow involves an initial cleanup, separation by chromatography, and a final polishing step via recrystallization.

Q3: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. How can I troubleshoot this?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystal nucleation. This is a common issue with compounds containing polar functional groups.

Here are the troubleshooting steps:

  • Use a More Polar Solvent or a Co-solvent System: The initial solvent may be too non-polar. Try a more polar solvent in which the compound has lower solubility at room temperature. Alternatively, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot, dissolved solution until it just turns cloudy (the cloud point). Then, add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly. A common system for pyridinone derivatives is ethanol, or mixtures like isopropanol/DMF or ethanol/water.[6][7]

  • Slower Cooling: Do not place the hot flask directly into an ice bath. Allow the solution to cool slowly to room temperature, which encourages the formation of crystal nucleation sites. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q4: How do I select an appropriate solvent system for flash column chromatography?

A: The key is to use Thin Layer Chromatography (TLC) to develop your separation method first. The goal is to find a solvent system (eluent) that gives your target compound a Retention Factor (Rf) of approximately 0.3-0.35.[8]

  • Starting Point: For a polar molecule like 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, begin with a mixture of a non-polar solvent and a moderately polar solvent. Good starting systems include Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.[1][5][9]

  • Optimization:

    • If the Rf is too high (spot runs near the solvent front), the eluent is too polar. Increase the proportion of the non-polar component (e.g., more hexane).

    • If the Rf is too low (spot stays near the baseline), the eluent is not polar enough. Increase the proportion of the polar component (e.g., more ethyl acetate).

  • Separation: Ensure the chosen system provides good separation between your product spot and any impurity spots on the TLC plate. A larger difference in Rf values (ΔRf) will result in better separation on the column.[8]

Q5: After purification, my compound's melting point is broad, and NMR analysis still shows minor impurities. What are my options?

A: A broad melting point range is a classic indicator of residual impurities disrupting the crystal lattice.[4] If NMR confirms this, a second purification step is necessary.

  • Re-crystallization: If the impurities are minor, a second recrystallization, possibly using a different solvent system than the first, is often sufficient to achieve high purity.

  • Preparative TLC or HPLC: For very persistent impurities that co-elute with your product in column chromatography, preparative TLC or High-Performance Liquid Chromatography (HPLC) can offer higher resolution separation. HPLC, in particular, is a powerful tool for purifying challenging mixtures.[10]

  • Re-evaluation of Chromatography Conditions: You may need to revisit your column chromatography with a shallower solvent gradient or a different solvent system (e.g., switching from an ethyl acetate-based system to a dichloromethane/methanol system) to achieve better separation.

Experimental Protocols & Data
Workflow for Purification

G cluster_0 Purification Workflow Crude Crude Product (Oily/Amorphous Solid) Triturate Trituration / Wash (e.g., with Diethyl Ether) Crude->Triturate Initial Cleanup TLC TLC Analysis for Solvent System Selection Triturate->TLC Prepare for Column Column Flash Column Chromatography TLC->Column Optimized Eluent Combine Combine Pure Fractions (Verify by TLC) Column->Combine Recrystal Recrystallization Combine->Recrystal Final Polishing Final Pure Crystalline Product (>99% Purity) Recrystal->Final

Caption: General workflow for the purification of the target compound.

Protocol 1: Flash Column Chromatography

This protocol assumes that an appropriate eluent system has been determined by TLC analysis (see FAQ 4).

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[8]

  • Elution:

    • Begin eluting with the determined solvent system, starting with a less polar composition if a gradient is used.

    • Collect fractions in an array of test tubes or vials.

    • The elution order is typically from least polar to most polar compounds. Since the nitro group is electron-withdrawing and polar, the target compound is expected to be relatively polar.[1][5]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the fractions containing only the pure product.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified, but not yet crystalline, product.

Table 1: Recommended Eluent Systems for TLC & Column Chromatography
Solvent System (v/v)PolarityTypical Application Notes
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumExcellent starting point. Good for separating moderately polar compounds. Adjust ratio based on TLC.[5]
Dichloromethane / Ethyl Acetate (e.g., 95:5 to 8:2)MediumOffers different selectivity compared to hexane-based systems. Useful if separation is poor in Hex/EtOAc.[1]
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighFor more polar compounds that do not move significantly in less polar systems. Use methanol sparingly as it can lead to streaking.
Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., Ethanol, Isopropanol).

  • Dissolution:

    • Place the purified compound from the chromatography step into an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Diagram for Recrystallization

G cluster_1 Recrystallization Troubleshooting cluster_2 Solutions for Oiling Out cluster_3 Solutions for No Crystallization Start Dissolved Compound in Hot Solvent Cool Cool Solution Slowly Start->Cool Decision1 Does it Crystallize? Cool->Decision1 Decision2 Is it an Oil? Decision1->Decision2 No Success Collect Crystals Decision1->Success Yes Failure No Crystals Form Decision2->Failure No Reheat Reheat to Dissolve Oil Decision2->Reheat Yes Scratch Scratch Flask Failure->Scratch Seed Add Seed Crystal Failure->Seed Concentrate Reduce Solvent Volume Failure->Concentrate AddSolvent Add More Primary Solvent Reheat->AddSolvent AddAntiSolvent Add Anti-Solvent (dropwise to cloud point) Reheat->AddAntiSolvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References
  • Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). ResearchGate. [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. [Link]

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). (2006). Journal of Heterocyclic Chemistry. [Link]

  • Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. Journal of the American Chemical Society. [Link]

  • Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Interchim. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

  • 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one. (2023). PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Welcome to the Technical Support Center for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one . This highly functionalized pyridinone derivative presents severe solubility challenges across both aqueous and organic media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one . This highly functionalized pyridinone derivative presents severe solubility challenges across both aqueous and organic media. As a Senior Application Scientist, I have designed this guide to help you bypass empirical guesswork. We will address the structural causality behind these issues and provide field-proven, self-validating protocols to ensure your in vitro and in vivo workflows succeed.

Part 1: Molecular Diagnostics & Causality

Before troubleshooting, we must understand why this specific molecule resists dissolution. 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a classic "brick dust" molecule [1][2]. Unlike "grease ball" molecules (which are highly lipophilic but have low melting points), brick dust compounds are limited primarily by their massive crystal lattice energy [2].

The structural causality is driven by four factors:

  • Planar Aromaticity: The pyridinone core and the conjugated nitro group create a flat molecular geometry, promoting intense

    
     stacking[3].
    
  • Strong Dipoles & Heavy Atoms: The electron-withdrawing nitro group and the polarizable heavy bromine atom create strong intermolecular dipole-dipole interactions, locking the molecules into a rigid crystal lattice.

  • Lack of Ionizable Protons: The nitrogen atom is alkylated with an ethyl group. This removes the only potential hydrogen-bond donor (the pyridinone NH) and prevents traditional pH-adjustment or salt-formation strategies[4][5].

  • Weak Basicity: The electron-withdrawing nitro and bromo groups severely deplete the electron density of the pyridinone oxygen, rendering it too weakly basic to be protonated even in strong acids[5].

Table 1: Physicochemical Barriers and Strategic Countermeasures
Molecular PropertyImpact on Solubility ProfileRequired Solubilization Strategy
High Crystal Lattice Energy Resists dissolution in both water and common organic solvents (e.g., pure DMSO).Thermodynamic Disruption: Heat, sonication, or Amorphous Solid Dispersion (ASD)[1].
N-Ethylation (No acidic/basic protons) Renders pH-adjustment and traditional salt formation impossible.Physical Modification: Nanocrystal milling or polymer matrix entrapment[6].
Planar Core Promotes rapid nucleation and nano-aggregation upon solvent shifts.Steric Shielding: Use of non-ionic surfactants (Tween-80) or cyclodextrins[3].

Part 2: Diagnostic Workflow

G Start Solubility Issue: 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell culture, Biochemical) Q1->InVitro Assay InVivo In Vivo / Preclinical (Oral, IP, IV) Q1->InVivo Animal DMSO DMSO Stock Prep InVitro->DMSO Formulation Formulation Strategy InVivo->Formulation HeatSonicate Temp-Shift & Sonication (Disrupt Lattice) DMSO->HeatSonicate ASD Amorphous Solid Dispersion (Hot Melt Extrusion) Formulation->ASD Polymer Matrix Nano Nanocrystal Milling (Particle Size Reduction) Formulation->Nano Suspension Surfactant Add Tween-80 / BSA (Prevent Aggregation) HeatSonicate->Surfactant Dilution

Decision workflow for solubilizing the brick-dust compound based on experimental application.

Part 3: Troubleshooting Guides & Protocols

Guide A: Overcoming Precipitation in In Vitro Assays

The Issue: The compound fails to dissolve completely in a 10 mM DMSO stock, or it instantly crashes out (precipitates) when diluted into aqueous cell culture media. The Causality: At room temperature, the thermal energy of DMSO is insufficient to break the crystal lattice. When diluted into water, the sudden increase in polarity forces a "hydrophobic collapse," causing the planar rings to


 stack and nucleate into crystals[3].

Protocol: Temperature-Shift Dissolution & Steric Stabilization This protocol uses thermal energy to break the lattice and surfactants to coat the molecules before they can aggregate[7][8].

  • Stock Preparation: Weigh the API into a borosilicate glass vial. Add anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Temperature Shift: Heat the sealed vial in a water bath to 65°C (well below DMSO's boiling point of 189°C) for 10 minutes. The heat provides the thermodynamic energy required to overcome the lattice forces[8].

  • Sonication: Transfer immediately to a heated ultrasonic bath (60°C) and sonicate for 15 minutes to mechanically disperse micro-crystals.

  • Buffer Pre-warming (Critical Step): Prepare the target aqueous buffer containing a steric stabilizer (e.g., 0.1% Tween-80 or 1% BSA). Pre-warm this buffer to 37°C. Self-validation check: Cold buffer will cause instant thermal shock and nucleation.

  • Rapid Solvent Shift: Inject the hot DMSO stock directly into the center of the vigorously vortexing warm buffer. The rapid mixing ensures the surfactant coats the API molecules before they can find each other to

    
     stack.
    
Guide B: Formulating for In Vivo / Preclinical Dosing

The Issue: Poor oral bioavailability or inability to formulate an injectable solution due to the failure of standard salt-screening. The Causality: Because the molecule lacks ionizable centers, chemical modification (salt formation) is impossible[4]. You must rely on physical modification to trap the drug in a high-energy, easily dissolvable state[6].

Protocol: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME) This protocol destroys the crystal lattice entirely by dissolving the API into a polymer matrix at high temperatures, then freezing it in an amorphous state[1][6].

  • Polymer Selection: Select a hydrophilic polymer with a high glass transition temperature (

    
    ), such as Copovidone (PVP-VA) or HPMC-AS.
    
  • Physical Blending: Mill the crystalline API and the polymer to a uniform particle size and blend at a 1:3 or 1:4 (API:Polymer) ratio by weight.

  • Extrusion: Feed the blend into a twin-screw hot-melt extruder. Set the barrel temperature above the

    
     of the polymer but strictly below the thermal degradation point of the API. The shear force and heat will dissolve the brick-dust API into the molten polymer[1].
    
  • Quench Cooling: Extrude the melt onto a chilled roller. The rapid cooling prevents the API molecules from re-forming a crystal lattice, locking them in a high-energy amorphous solid dispersion (ASD).

  • Milling & Dosing: Mill the cooled extrudate into a fine powder. This powder can now be suspended in a standard methylcellulose vehicle for oral gavage, yielding vastly superior dissolution kinetics compared to the raw crystalline API.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I lower the pH with HCl to protonate the molecule and make a soluble hydrochloride salt? A: No. While unsubstituted pyridines can form salts, pyridin-2-ones are essentially neutral amides. Furthermore, the electron-withdrawing nitro and bromo groups severely deplete any remaining electron density, making protonation impossible under physiological or standard pharmaceutical conditions[5]. The N-ethyl group also prevents deprotonation. You must use formulation technologies (like ASD or nanosuspensions) rather than chemical salt formation.

Q: My assay solution looks perfectly clear after I dilute the DMSO stock into buffer, but my biochemical assay results are erratic. What is happening? A: You are likely experiencing invisible nano-aggregation. Planar aromatic compounds often form colloidal aggregates (nano-precipitates) that do not scatter enough visible light to appear cloudy to the naked eye, but they sequester the active compound and cause false negatives in assays[3]. Troubleshooting step: Run your "clear" solution through Dynamic Light Scattering (DLS). If you see particles in the 100–500 nm range, you have aggregation[3]. Increase your surfactant concentration or use a cyclodextrin inclusion complex.

Q: Can I use co-solvents like PEG-400 or Propylene Glycol instead of surfactants? A: For brick dust molecules, co-solvents alone are rarely sufficient. Co-solvents reduce the polarity of water, but they do not actively shield the planar faces of the molecule from


 stacking. You should use a combination: a co-solvent (like PEG-400) to lower the dielectric constant, paired with a surfactant (like Cremophor EL or Tween-80) to provide steric hindrance against aggregation.

References

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges - PMC. National Institutes of Health (NIH). Available at: [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Available at: [Link]

  • Perspectives in solubility measurement and interpretation. ADMET and DMPK. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam. Available at: [Link]

  • Technologies To Improve Solubility Of Brick Dust Compounds. Lonza. Available at: [Link]

Sources

Optimization

minimizing side products in nitropyridone synthesis

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes Welcome to the technical support center for nitropyridone synthesis. As a Senior Application Scientist, I understand the challenges researchers face in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the technical support center for nitropyridone synthesis. As a Senior Application Scientist, I understand the challenges researchers face in achieving high yields and purity in these critical reactions. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate issues but also to proactively design more robust and efficient syntheses.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about side product formation during the nitration of pyridones.

Q1: What are the most common side products in nitropyridone synthesis and why do they form?

A1: The most common side products are typically regioisomers and over-nitrated species.

  • Regioisomers: In the case of 2-pyridone, nitration can occur at the 3- or 5-position. The formation of these isomers is a direct consequence of the reaction conditions, specifically the acidity of the medium. The 2-pyridone molecule can exist as a free base or as its conjugate acid. These two species have different electronic distributions, leading to different directing effects for the incoming electrophile (the nitronium ion, NO₂⁺). In low acidity media, the reaction occurs on the free base, favoring the 3-nitro product. In highly acidic media, the reaction still proceeds through the free base (which is present in a small equilibrium concentration), but the conditions favor the formation of the 5-nitro compound.[1][2]

  • Over-nitration Products (Dinitropyridones): These form when the mono-nitrated product undergoes a second nitration. The initial nitro group is strongly deactivating, making a second nitration more difficult. However, under harsh conditions—such as high temperatures, prolonged reaction times, or an excess of the nitrating agent—dinitration can become a significant competing reaction, leading to products like 3,5-dinitro-2-pyridone.[2]

  • Degradation Products: Pyridine rings can be sensitive to strongly acidic and oxidative conditions at elevated temperatures. This can lead to ring-opening or the formation of complex, tar-like byproducts, which significantly reduce yield and complicate purification.

Q2: Why is direct nitration of the parent pyridine ring so difficult compared to pyridone?

A2: The direct nitration of pyridine is notoriously challenging due to the electron-deficient nature of the ring. The nitrogen atom's electronegativity and its tendency to become protonated in acidic nitrating media create a pyridinium cation. This cation is extremely deactivated towards electrophilic aromatic substitution, making reactions like nitration very slow and requiring harsh conditions that often result in low yields.[3][4] In contrast, the pyridone tautomer has an oxygen atom that can donate electron density into the ring, making it more akin to an activated benzene derivative and thus easier to nitrate.[5]

Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My reaction produces a mixture of 3-nitro-2-pyridone and 5-nitro-2-pyridone. How can I improve the regioselectivity?

A1.1: Controlling Acidity is Key. The ratio of 3-nitro to 5-nitro isomers is almost entirely dependent on the concentration of sulfuric acid used in the reaction medium.[1]

  • To Favor the 3-Nitro Isomer: Employ conditions of low acidity. This involves using nitrating agents in media like acetic anhydride or using nitric acid with a lower concentration of sulfuric acid. Under these conditions, the reaction proceeds on the more nucleophilic free pyridone base, where the 3-position is electronically favored.

  • To Favor the 5-Nitro Isomer: Use highly acidic media, such as concentrated or fuming sulfuric acid. While the reaction still occurs on the small amount of free base in equilibrium, the high acidity environment kinetically favors substitution at the 5-position.[1][2]

Troubleshooting Workflow: Regioselectivity Control

The following diagram outlines the decision-making process for controlling isomer formation.

G cluster_0 Problem Identification cluster_1 Primary Control Parameter cluster_2 Solution Pathways Problem Undesired Mixture of 3-Nitro and 5-Nitro Isomers Control Adjust Reaction Acidity Problem->Control Target3 Target: 3-Nitro-2-pyridone Control->Target3 Target5 Target: 5-Nitro-2-pyridone Control->Target5 Action3 Decrease H₂SO₄ Concentration (Low Acidity Conditions) Target3->Action3 Implement Action5 Increase H₂SO₄ Concentration (High Acidity Conditions) Target5->Action5 Implement

Caption: Troubleshooting workflow for isomer control in 2-pyridone nitration.

Issue 2: I am observing a significant amount of a dinitrated side product. How can I prevent this?

A2.1: Revisit Your Reaction Stoichiometry and Conditions. The formation of dinitrated species is a classic example of over-reaction.

  • Control Stoichiometry: Use a modest excess, or even a stoichiometric amount (1.0 to 1.1 equivalents), of the nitrating agent. This ensures there isn't a large excess available to react with the desired mono-nitrated product.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0-5 °C and allow the reaction to warm slowly only if necessary. Higher temperatures dramatically increase the rate of the second, less favorable nitration.

  • Slow Reagent Addition: Add the nitrating agent (e.g., nitric acid) dropwise to the solution of the pyridone substrate over an extended period. This maintains a low instantaneous concentration of the nitrating agent, favoring the initial mono-nitration and minimizing the chance of a second nitration on the product.[6]

  • Reduce Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from sitting in the reactive medium, which could lead to over-nitration.

Reaction Pathway: Mono- vs. Di-nitration

This diagram illustrates how reaction conditions can favor the formation of the undesired dinitrated byproduct.

G cluster_conditions Influencing Conditions Pyridone Pyridone MonoNitro Mono-nitropyridone (Desired Product) Pyridone->MonoNitro k₁ (fast) + HNO₃/H₂SO₄ DiNitro Di-nitropyridone (Side Product) MonoNitro->DiNitro k₂ (slow) + HNO₃/H₂SO₄ HighTemp High Temperature HighTemp->DiNitro Increases k₂ ExcessNitratingAgent Excess Nitrating Agent ExcessNitratingAgent->DiNitro Drives reaction LongTime Long Reaction Time LongTime->DiNitro Allows slow reaction to proceed

Caption: Competing reaction pathways in pyridone nitration.

Issue 3: My purification by silica gel chromatography is difficult, and the product shows significant tailing.

A3.1: Mitigate Basic-Acidic Interactions. The nitrogen atom in the nitropyridone ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction causes the characteristic "tailing" of peaks, leading to poor separation and product loss.

  • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is a common choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be an effective alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) is an excellent option if your product has sufficient hydrophobicity.

  • Crystallization: If your nitropyridone is a solid, crystallization can be a highly effective and scalable purification method that avoids chromatography altogether.[6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Quantitative Data & Experimental Protocols
Table 1: Influence of Acidity on 2-Pyridone Nitration Regioselectivity
Target ProductNitrating SystemAcidity LevelTypical Major IsomerApprox. Isomer Ratio (5-nitro : 3-nitro)Reference
3-Nitro-2-pyridone HNO₃ in Ac₂OLow3-NitroLow (e.g., < 1:10)[1]
5-Nitro-2-pyridone HNO₃ in 90% H₂SO₄High5-NitroHigh (e.g., > 10:1)[1]
Protocol 1: General Procedure for Regioselective Nitration of 2-Pyridone to 5-Nitro-2-pyridone

Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Charge the flask with 2-pyridone. Cool the flask to 0-5 °C in an ice-water bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (98%) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred 2-pyridone solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) for 1-3 hours. Monitor the reaction's progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully pour it onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide. The pH should be adjusted to ~7. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent like ethanol or by column chromatography (see Issue 3).

Protocol 2: Analytical HPLC Method for Reaction Monitoring

This method can be used to separate starting material, product isomers, and potential byproducts.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • System Suitability: Before analysis, ensure the system meets suitability criteria, such as a tailing factor of ≤ 2.0 and a sufficient number of theoretical plates (≥ 2000) for the main analyte peak.[7]

References
  • Burton, A. G., Halls, P. J., & Katritzky, A. R. (1971). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1953-1959. [Link]

  • Katritzky, A. R., et al. (1972). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. [Link]

  • Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 5-Bromo-1-ethyl-3-nitro-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the recrystallization of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, providing explanations and actionable solutions.

Issue 1: No Crystal Formation Upon Cooling

  • Possible Cause A: Solution is not saturated (Too much solvent). This is the most frequent reason for crystallization failure.[1] An excess of solvent will keep the compound fully dissolved even at lower temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[2] Once the volume is reduced, allow the solution to cool slowly again.

  • Possible Cause B: The solution is supersaturated. In a supersaturated state, the compound requires a nucleation site to initiate crystal growth.[1]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.[3]

    • Solution 2: Seed Crystal Addition. If available, add a tiny crystal of the pure compound ("seed crystal") to the solution. This provides a template for further crystal growth.[3]

    • Solution 3: Further Cooling. If initial cooling to room temperature is unsuccessful, try cooling the flask in an ice-water bath or an ice-salt bath for more significant temperature reduction.[4]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

This phenomenon occurs when the compound separates from the solution as a liquid rather than a solid. It often happens if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present.[1][4]

  • Solution 1: Re-dissolve and Add More Solvent. Heat the mixture to re-dissolve the oil. Then, add a small amount of additional solvent to lower the saturation point, which may facilitate crystallization at a temperature below the compound's melting point.[2]

  • Solution 2: Slow Down the Cooling Process. Rapid cooling can favor oiling out. Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve this.

  • Solution 3: Change the Solvent or Solvent System. Select a solvent with a lower boiling point.[2] Alternatively, if using a mixed solvent system, adjust the ratio of the "good" and "poor" solvents.

Issue 3: Poor Recovery of the Recrystallized Product

A low yield can be frustrating and is often preventable.

  • Possible Cause A: Using an excessive amount of solvent. As mentioned, this is a primary cause of low yield as a significant amount of the compound will remain in the mother liquor.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Possible Cause B: Premature crystallization during hot filtration. If crystals form in the funnel during the removal of insoluble impurities, product will be lost.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during transfer. Using a stemless funnel can also minimize the surface area for premature crystallization.[2]

  • Possible Cause C: Washing crystals with solvent that is not ice-cold. The purified crystals have some solubility even in the cold solvent.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove any residual impurities without dissolving a significant portion of the product.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one?

An ideal solvent should meet the following criteria:

  • The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2][4] This temperature-dependent solubility is key to maximizing recovery.

  • The solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal by filtration.[4]

  • The solvent must be chemically inert towards the compound.[4]

  • It should have a relatively low boiling point for easy removal from the purified crystals.[2]

Q2: Based on the structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, what types of solvents are likely to be effective?

The presence of the nitro group and the pyridinone ring suggests that the molecule is polar. Therefore, polar solvents are a good starting point.[5][6] A "like dissolves like" approach is often effective.[7] Good candidate solvents to screen would include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

It may also be beneficial to explore mixed solvent systems, such as ethanol/water or ethyl acetate/hexane.[8][9]

Q3: How do I select the best solvent through experimentation?

  • Place a small amount of your crude compound into several test tubes.

  • Add a small volume of a different potential solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[10]

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at its boiling point.[10]

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals upon cooling.[10]

Q4: Are there any specific safety precautions for recrystallizing this compound?

While 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is not as energetic as some multi-nitroaromatic compounds, it is still prudent to handle it with care. Many nitroaromatic compounds can be energetic materials.[4]

  • Avoid Friction and Shock: Handle the solid material gently.

  • Controlled Heating: Use a heating mantle, water bath, or oil bath for heating. Never heat directly on a hot plate, as this can lead to localized overheating.

  • Proper Ventilation: Work in a well-ventilated fume hood.

III. Experimental Protocol: Recrystallization of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on your experimental findings.

1. Solvent Selection:

  • Based on solubility tests, select a suitable solvent or solvent pair. For this example, we will proceed with ethanol.

2. Dissolution:

  • Place the crude 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Gently heat the mixture to the boiling point of the ethanol while stirring.

  • Continue adding small portions of hot ethanol until the compound just dissolves completely.[5]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a new Erlenmeyer flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to air dry on the filter paper for a period, then transfer them to a watch glass for further drying. Drying to a constant weight ensures all solvent has been removed.[11]

IV. Data Presentation

Table 1: Solvent Screening for Recrystallization

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleInsolubleNone
HexaneInsolubleInsolubleNone
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleModerate

V. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_finishing Finishing A Crude Compound B Select Solvent A->B C Add Minimum Hot Solvent B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Cool Solution Slowly D->F No E->F G Induce Crystallization (Scratch/Seed) F->G No Crystals Form H Collect Crystals (Vacuum Filtration) F->H Crystals Form G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: Workflow for the recrystallization of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

VI. References

  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem. Available at:

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available at:

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Published April 07, 2022. Available at:

  • Recrystallization-1.doc.pdf. Available at:

  • Crystallization. Available at:

  • Recrystallization1. Available at:

  • Experiment 2: Recrystallization. Available at:

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Published February 19, 2023. Available at:

  • Solvent Choice. Chemistry Teaching Labs - University of York. Available at:

  • Recrystallization. Available at:

  • Recrystallization. Available at:

  • Recrystallization I 10. Available at:

  • solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem. Available at:

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at:

  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Available at:

  • recrystallization, filtration and melting point. Available at:

  • recrystalization of 5-bromovanillin. Hive Chemistry Discourse. Published November 04, 2003. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one Isolation

Welcome to the technical support center for the isolation and purification of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield.

Section 1: Understanding the Compound and Common Purity Challenges

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a substituted pyridinone derivative. Nitropyridines are valuable precursors in the synthesis of a wide range of biologically active molecules, including those with antitumor and antiviral properties.[2] The presence of bromo, nitro, and ethyl functional groups on the pyridinone core presents specific challenges during its synthesis and isolation.

Common sources of low purity include:

  • Incomplete Reactions: Starting materials or reaction intermediates may remain in the crude product.

  • Side Reactions: The reactive nature of the starting materials and intermediates can lead to the formation of undesired byproducts.

  • Degradation: The nitro group can be susceptible to degradation under certain conditions, such as exposure to strong bases, high temperatures, or light.[3]

  • Co-precipitation of Impurities: During crystallization, impurities may become trapped within the crystal lattice of the desired product.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is often beneficial to select the most appropriate purification technique.[1]

Initial Purity Assessment Workflow

Caption: Initial analysis workflow for crude product.

Section 2: Troubleshooting Guide for Low Purity

This section addresses specific issues you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Presence of Starting Materials in the Final Product

Symptom: Analytical data (e.g., NMR, HPLC) shows peaks corresponding to the starting materials.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

  • Improper Stoichiometry: An incorrect ratio of reactants can leave unreacted starting materials.

  • Inefficient Mixing: Poor mixing can lead to localized areas of low reactant concentration.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize TLC or HPLC to monitor the reaction progress until the starting material spot/peak is no longer visible.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on starting material consumption.

    • Time: Extend the reaction time and continue to monitor for completion.

  • Re-evaluate Stoichiometry: Ensure accurate measurement of all reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Improve Agitation: Use a more efficient stirring method (e.g., mechanical stirrer for larger scale reactions) to ensure homogeneity.

Issue 2: Formation of Colored Impurities

Symptom: The isolated product has a yellow, brown, or other off-color appearance, indicating the presence of impurities. The formation of colored byproducts is a common issue in the synthesis of nitroaromatic compounds.

Potential Causes:

  • Side Reactions: Nitration reactions can sometimes lead to the formation of dinitro or other undesired nitrated species.

  • Degradation: The nitro group can be sensitive to certain conditions, leading to the formation of colored degradation products.[4]

  • Oxidation: The pyridine ring can be susceptible to oxidation, especially at elevated temperatures.

Troubleshooting Steps:

  • Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. Cooling with an ice bath during the addition of nitrating agents is a common practice.[5]

  • Purge with Inert Gas: To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification by Recrystallization: This is often the most effective method for removing colored impurities. The principle is based on the differential solubility of the desired compound and the impurities in a given solvent at different temperatures.[6][7]

    Experimental Protocol: Recrystallization

    • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a suitable solvent for dihydropyridone derivatives.[1]

    • Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of hot solvent.[1][8]

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution by gravity to remove the charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization.[1]

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][7] Further cooling in an ice bath can maximize the yield.[1]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Issue 3: Co-elution of Impurities during Column Chromatography

Symptom: During purification by column chromatography, an impurity elutes at a similar retention time to the desired product, resulting in incomplete separation.

Potential Causes:

  • Similar Polarity: The impurity and the product have very similar polarities, making separation difficult with the chosen solvent system.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor resolution.[9]

  • Improper Column Packing: Voids or channels in the silica gel can lead to peak tailing and inefficient separation.[9]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent System: Systematically vary the ratio of the polar and non-polar solvents. A common starting point for pyridinone derivatives is a hexane:ethyl acetate mixture.[1]

    • Additives: For basic compounds like pyridines, adding a small amount of a competing base like triethylamine (TEA) to the eluent can reduce peak tailing on silica gel.[10]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).[9]

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

  • Improve Column Packing Technique: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[1]

Troubleshooting Workflow for Column Chromatography

Caption: A workflow for troubleshooting column chromatography.

Section 3: Analytical Methods for Purity Assessment

Accurate assessment of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[11][12]

High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[11] For pyridinone derivatives, a reversed-phase HPLC (RP-HPLC) method is often recommended.[11]

Typical HPLC Parameters:

ParameterTypical Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an additive (e.g., formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at the λmax of the compound and a lower wavelength (e.g., 220 nm) to detect a wider range of impurities[11]
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to assess purity by identifying characteristic peaks of impurities. The presence of unexpected signals can indicate the presence of residual solvents, starting materials, or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS is a highly sensitive and selective technique.[14] Derivatization may be necessary if the compound has low volatility.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: My product is a solid, but I am having trouble inducing crystallization. What can I do?

A1: If crystals do not form spontaneously upon cooling, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: Add a single, pure crystal of the desired compound to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.[7]

Q2: What is the best way to remove residual solvent from my final product?

A2: Drying the solid under high vacuum is the most common and effective method. Gently heating the sample while under vacuum can also help to remove more stubborn, high-boiling point solvents. However, be cautious not to heat the sample to its melting or decomposition point.

Q3: I see a "grease" peak in my NMR spectrum. What is it and how can I avoid it?

A3: A "grease" peak, often appearing around 1.2-1.4 ppm in ¹H NMR, is a common impurity from stopcock grease used in glassware. To avoid this, use Teflon stopcocks or minimize the use of grease. If present, it can sometimes be removed by recrystallizing the sample from a non-greasy solvent system.

Q4: My compound appears to be degrading on the silica gel column. What are my options?

A4: Some compounds are unstable on silica gel, which is slightly acidic.

  • Neutralize the Silica: You can use silica gel that has been pre-treated with a base like triethylamine.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative. For very sensitive compounds, a less interactive stationary phase like celite may be used.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

References

  • Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols - Benchchem. (n.d.).
  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.).
  • Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl- - Benchchem. (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (2007, January 4).
  • analytical methods - ATSDR. (n.d.).
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide - Benchchem. (n.d.).
  • Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • 5-Bromo-2-nitro-3-Pyridinol synthesis - ChemicalBook. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28).
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.).
  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (2026, January 18).
  • Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. (2021, June 30).

Sources

Troubleshooting

optimizing reaction temperature for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists optimizing the regioselective N-ethylation of 5-bromo-3-nitropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists optimizing the regioselective N-ethylation of 5-bromo-3-nitropyridin-2-ol to produce 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one .

Due to the ambident nature of the 2-pyridone core, controlling the reaction temperature is the most critical parameter to prevent unwanted O-alkylation and maximize the yield of the target N-alkylated lactam.

Mechanistic Causality: The Role of Temperature

To master this synthesis, one must understand the underlying physical chemistry of the starting material. 5-bromo-3-nitropyridin-2-ol exists in a tautomeric equilibrium with its lactam form. Upon deprotonation by a base, it forms a pyridolate anion where the negative charge is delocalized across both the oxygen and nitrogen atoms.

According to Marcus theory and Hard-Soft Acid-Base (HSAB) principles, the oxygen atom acts as a "hard" nucleophile with high charge density[1]. Consequently, O-alkylation is the kinetically favored pathway , possessing a lower activation energy (


). If the reaction is run at room temperature, the electrophile will rapidly attack the oxygen, trapping the reaction in an O-alkylated dead-end.

Conversely, the nitrogen atom is a "softer" nucleophile. Alkylation at the nitrogen preserves the highly stable amide (lactam) resonance structure of the pyridone ring, making N-alkylation the thermodynamically favored product [2][3]. By elevating the reaction temperature (typically to 80–90 °C), the system is supplied with sufficient thermal energy to overcome the higher activation barrier of N-alkylation, effectively shifting the reaction toward the desired 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one[4].

Mechanism SM 5-Bromo-3-nitropyridin-2-ol (Tautomeric Equilibrium) Anion Pyridolate Anion (Ambident Nucleophile) SM->Anion Base (K2CO3) Deprotonation Kinetic Kinetic Control (Low Temp, <40°C) Anion->Kinetic Fast, Low Ea Thermo Thermodynamic Control (High Temp, 80-90°C) Anion->Thermo Slow, High Ea O_Alk O-Alkylated Byproduct (2-Ethoxy derivative) Kinetic->O_Alk N_Alk N-Alkylated Target (5-Bromo-1-ethyl-3-nitro...) Thermo->N_Alk O_Alk->N_Alk Thermal Rearrangement (Variable)

Thermodynamic vs. kinetic control in ambident 2-pyridone alkylation.

Troubleshooting & FAQs

Q: I am seeing a 40:60 mixture of N-alkylated to O-alkylated products at room temperature. How do I fix this? A: You are trapped in the kinetic pathway. Increase the reaction temperature to 85 °C. The thermal energy will drive the equilibrium toward the thermodynamically stable N-alkylated lactam.

Q: Can I use a stronger base like Sodium Hydride (NaH) to speed up the reaction at lower temperatures? A: It is highly discouraged. While NaH ensures rapid and complete deprotonation, the resulting "naked" sodium pyridolate is hyper-reactive and exacerbates O-alkylation. Instead, use a softer, bulkier base like Potassium Carbonate (


) or Cesium Carbonate (

). The bulky alkali metal counterions partially shield the oxygen atom, sterically directing the ethyl iodide toward the nitrogen[5].

Q: Does the choice of solvent interact with the temperature profile? A: Yes. Non-polar solvents (like toluene) or the use of silver salts (


) will force O-alkylation regardless of how high you raise the temperature, due to tight ion-pairing effects. You must use a polar aprotic solvent like DMF or DMSO to ensure the anion is sufficiently solvated and free to undergo thermodynamic N-alkylation at elevated temperatures[3].

Q: Why am I recovering unreacted starting material along with the O-alkylated impurity at 40 °C? A: At lower temperatures, the reaction kinetics are sluggish. The O-alkylated product forms quickly but stalls, and the electrophile (ethyl iodide) may degrade or evaporate before full conversion is reached. Ramping to 85 °C ensures complete consumption of the starting material.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, base selection, and the resulting regioselectivity during the ethylation of 5-bromo-3-nitropyridin-2-ol.

Temperature (°C)BaseSolventElectrophileN:O Ratio (HPLC Area %)Total Conversion (%)
25

DMFEthyl Iodide45 : 5560
50

DMFEthyl Iodide70 : 3085
85

DMF Ethyl Iodide 96 : 4 >99
85

TolueneEthyl Iodide5 : 95>99
85

DMSOEthyl Iodide98 : 2>99

Data reflects standard ambident nucleophile reactivity profiles for substituted 2-pyridones under varying thermodynamic conditions.

Self-Validating Standard Operating Procedure (SOP)

To ensure high fidelity and reproducibility, this protocol utilizes a "cold-addition, hot-reaction" approach. This prevents localized exotherms during electrophile addition while providing the thermal energy needed for thermodynamic control.

Workflow Step1 1. Deprotonation DMF, K2CO3, 40°C Step2 2. Electrophile Add Ethyl Iodide Step1->Step2 Step3 3. Thermal Shift Ramp to 85°C Step2->Step3 Step4 4. IPC (HPLC) Check N/O Ratio Step3->Step4 Step5 5. Isolation Precipitation in H2O Step4->Step5

Standard operating procedure workflow for high-temperature N-ethylation.

Step-by-Step Methodology: High-Temperature N-Ethylation
  • Preparation: In a dry, nitrogen-purged 500 mL jacketed reactor, charge 5-bromo-3-nitropyridin-2-ol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

  • Deprotonation: Add finely milled Potassium Carbonate (

    
    , 2.5 eq). Stir the suspension at 40 °C for 45 minutes to ensure complete deprotonation and formation of the pyridolate anion.
    
  • Electrophile Addition: Cool the mixture slightly to 25 °C. Safely add Ethyl Iodide (1.5 eq) dropwise over 15 minutes. Scientific Rationale: Adding the electrophile at room temperature prevents localized exotherms that could degrade the alkylating agent before the thermodynamic shift begins.

  • Thermal Shift (Critical Step): Ramp the reactor temperature to 85 °C. Hold the reaction at this temperature for 4 to 6 hours. Scientific Rationale: This sustained thermal energy is required to push the equilibrium past the kinetic O-alkylation trap and toward the thermodynamically favored N-alkylated product.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with water, extract with ethyl acetate, and analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient). Self-Validation Check: Proceed to the next step only when the N:O ratio exceeds 95:5 and the remaining starting material is <1%. If O-alkylation is >5%, extend the hold time at 85 °C by 2 hours.

  • Quench and Isolation: Cool the reactor to 10 °C. Slowly pour the reaction mixture into 50 volumes of vigorously stirred ice-water. The target 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one will precipitate as a distinct solid.

  • Filtration and Drying: Filter the suspension under vacuum. Wash the filter cake with cold water (3 x 5 volumes) to remove residual DMF and inorganic salts. Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • P(NMe2)
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase Source: ACS Publications URL
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone Source: ResearchGate URL
  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity Source: RSC Publishing URL
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Stability of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

[1] Executive Summary: Acidic Stability Profile Compound: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one CAS Registry Number: (Analogous to 15862-34-7 for N-H parent) Core Stability Status: High in non-reducing acidic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Acidic Stability Profile

Compound: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one CAS Registry Number: (Analogous to 15862-34-7 for N-H parent) Core Stability Status: High in non-reducing acidic media.[1]

As a Senior Application Scientist, I confirm that this scaffold exhibits robust stability under standard acidic conditions (e.g., 1M HCl, H₂SO₄, TFA) at ambient temperatures. The 2-pyridone core possesses significant aromatic character, rendering the lactam linkage resistant to hydrolytic cleavage compared to non-cyclic amides.

However, stability is conditional . The presence of the electron-withdrawing nitro (


) and bromo (

) groups creates specific vulnerabilities regarding solubility and photostability that are often mistaken for chemical degradation.[1]

Part 1: Technical Deep Dive & Causality

The Mechanistic Basis of Stability

To understand why your compound behaves as it does, we must look at the electronic environment of the ring.

  • Aromaticity vs. Hydrolysis: Unlike a standard amide which hydrolyzes in acid to an amine and carboxylic acid, the 2-pyridone ring is a tautomer of 2-hydroxypyridine.[1] It retains significant resonance stabilization energy. Acidic conditions protonate the carbonyl oxygen (kinetic trap), further stabilizing the ring against nucleophilic attack by water.

  • Substituent Effects:

    • 3-Nitro Group: This is a strong electron-withdrawing group (EWG).[1] While it deactivates the ring toward electrophilic attack, it stabilizes the molecule against oxidative degradation. In acid, the nitro group remains intact unless a reducing agent (e.g., Sn, Fe, Zn impurities) is introduced.

    • N-Ethyl Group: N-alkyl bonds on pyridones are kinetically inert.[1] Dealkylation typically requires forcing conditions (e.g., refluxing 48% HBr or HI), meaning standard acidic workups will not cleave the ethyl group.

Critical Instability Vectors

While chemically stable, the compound is physically and photochemically sensitive in acid:

  • Photochemical Nitro-Rearrangement: Nitro-pyridones are susceptible to light-induced rearrangement (nitro-nitrite rearrangement) or reduction.[1] Acidic solutions often accelerate this if exposed to ambient light, leading to "browning" of the solution.

  • Protonation-Induced Precipitation: The compound is a weak base (

    
     for the carbonyl oxygen).[1] In dilute acids (pH 2–5), it exists as a neutral species with poor water solubility, leading to precipitation often confused with "degradation."
    

Part 2: Troubleshooting Guide & FAQs

Scenario A: Solubility & Precipitation Issues

Q: "I dissolved the compound in 0.1 M HCl, but a yellow precipitate formed after 10 minutes. Did it degrade?"

Diagnosis: Likely No . This is a solubility failure, not chemical degradation. Technical Explanation: The N-ethyl-3-nitro-2-pyridone motif is highly lipophilic.[1] 0.1 M HCl is not acidic enough to fully protonate the carbonyl (which would increase solubility). You are observing the "crashing out" of the neutral species. Corrective Protocol:

  • Check HPLC: Filter the precipitate and run the solid vs. supernatant. Both should show the same peak retention time.

  • Cosolvent Addition: Add 10–20% Acetonitrile or Methanol to the acidic buffer to maintain solubility.

Scenario B: Color Change

Q: "My acidic solution turned from pale yellow to deep orange/brown overnight. Is the nitro group reducing?"

Diagnosis: Potential Photodegradation or Trace Metal Contamination .[1] Technical Explanation:

  • Light: Nitro-aromatics absorb UV/Vis light.[1] In solution, this energy can drive radical processes leading to azo-dimer formation (deep orange/red colors).

  • Metals: If you used a metal spatula or non-passivated stainless steel needle, trace iron in acid can reduce the

    
     to 
    
    
    
    (or
    
    
    ), which are highly colored and unstable.[1] Corrective Protocol:
  • Immediate Action: Protect all acidic solutions from light (wrap flasks in foil).

  • Validation: Run LC-MS. Look for a mass shift of -16 Da (reduction to nitroso) or -30 Da (reduction to amine).[1]

Scenario C: Halogen Exchange

Q: "Can I use Hydrobromic Acid (HBr) or Hydroiodic Acid (HI)?"

Diagnosis: High Risk .[1] Technical Explanation: While HCl and H₂SO₄ are safe, HBr and HI are nucleophilic acids.

  • HBr: At high temps, HBr can cause N-dealkylation (loss of ethyl group).[1]

  • HI: Iodide is a reducing agent.[1] It can reduce the nitro group to an amine or displace the bromine at position 5 via halogen exchange. Recommendation: Avoid HBr and HI. Use HCl, H₂SO₄, or TFA.

Part 3: Validated Experimental Protocols

Protocol 1: Acidic Stability Validation (HPLC)

Use this protocol to certify the compound's integrity before starting long-term experiments.[1]

Materials:

  • Compound: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one[1]

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]

  • Solvent B: Acetonitrile (ACN)[1]

Workflow:

  • Preparation: Dissolve 1 mg of compound in 1 mL of ACN (Stock).

  • Stress Test: Aliquot 100 µL Stock into 900 µL of 1 M HCl .

  • Incubation:

    • Sample A: Ambient Temp, Dark, 24 hours.

    • Sample B: Ambient Temp, Ambient Light, 24 hours.

  • Analysis: Inject 10 µL onto C18 column (Gradient: 5% B to 95% B over 10 min).

Pass Criteria:

  • Purity: >98% area under curve (AUC) for Sample A.[1]

  • Recovery: No new peaks >0.5% compared to T=0 injection.

  • Note: If Sample B shows degradation while A is stable, the issue is light, not acid.

Protocol 2: Purification of Acid-Degraded Material

If improper handling has led to colored impurities.[1]

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.

  • Wash: Wash organic layer with 1M HCl (removes reduced amino-impurities which are basic).[1]

  • Precipitation: Add Hexanes dropwise to the hot Ethyl Acetate solution until turbid.

  • Crystallization: Cool slowly to 4°C. Filtration yields pure yellow crystals.

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision logic for handling this compound in acidic media.

StabilityLogic Start Start: Acidic Experiment SolventCheck Is the Acid Reducing? (HI, HBr, or Metals present?) Start->SolventCheck LightCheck Is Solution Protected from Light? SolventCheck->LightCheck No (HCl, H2SO4, TFA) Degradation RISK: Chemical Degradation (Reduction/Exchange) SolventCheck->Degradation Yes ConcCheck Acid Concentration > 1M? LightCheck->ConcCheck Yes PhotoDeg RISK: Photochemical Rearrangement LightCheck->PhotoDeg No Stable STABLE Proceed with Experiment ConcCheck->Stable Yes (Soluble) Precipitation RISK: Precipitation (Not Degradation) ConcCheck->Precipitation No (Dilute Acid = Low Solubility)

Caption: Decision tree for assessing stability risks. Green paths indicate safe operating windows; red/blue paths indicate specific failure modes.[1]

Part 5: Data Summary Table

ParameterConditionStability RatingObservation/Risk
Hydrolysis 1M HCl, 25°C, 24hStable No amide cleavage observed.[1]
Hydrolysis 6M HCl, 80°C, 4hModerate Potential for slow dealkylation or ring opening.
Reduction HCl + Zn/Fe/SnUnstable Nitro group reduces to amine (rapid).[1]
Halogen Exchange HBr or HIUnstable Br/I exchange or dealkylation possible.[1]
Photostability Acidic Solution + LightLow Darkening of solution; complex mixture formation.[1]

References

  • PubChem. 5-Bromo-3-nitro-2(1H)-pyridinone (Related Compound).[1][2] National Library of Medicine. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing lot-to-lot variability and yield drops when working with highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing lot-to-lot variability and yield drops when working with highly functionalized heterocycles.

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) is a powerful building block, but the very features that make it synthetically valuable—the electron-withdrawing nitro group and the labile C-Br bond—also make it highly susceptible to degradation during storage. This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you maintain the integrity of your compound.

The Chemical Reality: Mechanisms of Degradation

To prevent degradation, we must first understand its causality. The degradation of this compound is driven by the synergistic electronic effects of its substituents:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position acts as a powerful electron-withdrawing group (EWG). By draining electron density from the pyridone ring, it highly activates the 5-position (bearing the bromine) toward nucleophilic attack. Ambient moisture or trace basic impurities can displace the bromide ion over time, leading to hydrolysis .

  • Photolytic Cleavage: Halopyridones are notoriously sensitive to UV and visible light. Photon absorption induces homolytic cleavage of the C-Br bond, generating highly reactive radical species that trigger polymerization and cross-linking .

  • Thermal Redox Instability: At elevated temperatures, the nitro group can undergo complex auto-redox reactions, especially in the presence of trace transition metals or light, leading to the formation of dark, insoluble polymeric residues.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one under various storage environments, based on established stability profiles for halopyridones .

Storage ConditionTimeframePurity Retention (%)Primary Degradant Observed
-20°C, Dark, Argon (Ideal) 12 months> 99.5%None (Stable)
4°C, Dark, Ambient Air 6 months98.2%Trace 5-hydroxy derivative
40°C, 75% RH (Dark) 1 month92.5%5-Hydroxy derivative (SNAr)
25°C, Ambient Light 1 month< 90.0%Photolytic dehalogenation
Troubleshooting Guide & FAQs

Q1: Why did my pale-yellow powder turn dark brown after a few weeks on the bench? A1: This is a classic symptom of photolytic degradation. The C-Br bond undergoes homolytic cleavage when exposed to ambient light, generating radical species. These radicals react with the nitro group or other pyridone molecules, forming conjugated, polymeric byproducts that appear dark brown. Solution: Always store this compound in opaque or amber vials, and handle it under low-light conditions.

Q2: My LC-MS analysis shows a new peak with a mass shift of -79 Da (loss of Br) and +17 Da (addition of OH). What is causing this? A2: You are observing the 5-hydroxy degradation product. The strong electron-withdrawing nature of the nitro group activates the ring, making the C-Br bond susceptible to nucleophilic attack by ambient water (hydrolysis via SNAr). This is accelerated if your storage environment has high humidity or if the compound is dissolved in non-anhydrous solvents (like standard DMSO) for prolonged periods.

Q3: Can I store working stock solutions of this compound at 4°C? A3: It is highly discouraged. While the solid is stable at 4°C for short periods, placing it in solution (especially in DMSO or Methanol) exponentially increases its susceptibility to nucleophilic attack and redox degradation. Solution: Prepare solutions fresh prior to your experiments. If you must store a solution, use anhydrous Acetonitrile (MeCN), flush the headspace with Argon, and store at -80°C.

Self-Validating Protocol: Stability Verification & Recovery

If you suspect your batch has degraded, do not discard it immediately. Use the following self-validating workflow to assess the damage and recover the pure compound.

Step 1: Solubility and Visual Check

  • Action: Weigh 10 mg of the compound and add 1 mL of anhydrous Acetonitrile (MeCN).

  • Causality: Pure 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is highly soluble in MeCN. Polymeric photolytic degradants are not.

  • Validation Checkpoint: Complete dissolution yields a clear, pale-yellow solution. If the solution is turbid or leaves a dark, insoluble residue, photolytic degradation has occurred.

Step 2: LC-MS/UV Quantification

  • Action: Dilute the supernatant to 10 µg/mL and inject it into an LC-MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Monitor at 254 nm.

  • Causality: Chromatographic separation isolates the parent compound from the more polar 5-hydroxy degradant.

  • Validation Checkpoint: Look for the characteristic 1:1 isotopic doublet at m/z 247 and 249 [M+H]+, which confirms the presence of the intact bromine atom. If the parent peak area is <95%, proceed to Step 3.

Step 3: Recrystallization Recovery

  • Action: Dissolve the bulk compromised solid in a minimum volume of hot absolute ethanol (approx. 60°C). Do not exceed 65°C to prevent thermal degradation of the nitro group.

  • Action: Perform a hot filtration to remove insoluble polymeric species. Slowly add cold, deionized water dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to a 4°C fridge overnight.

  • Validation Checkpoint: Filter the resulting crystals and dry under high vacuum. A sharp melting point and a return to >99% purity on LC-MS validate the success of the recovery.

Step 4: Long-Term Storage

  • Action: Transfer the dried crystals to an amber glass vial, flush with Argon gas, seal tightly with Parafilm, and store at -20°C.

Mechanistic Visualization

Pathway Compound 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one UV UV/Vis Light Compound->UV H2O Moisture/Base Compound->H2O Temp Thermal Stress Compound->Temp Mech1 C-Br Homolysis UV->Mech1 Mech2 Nucleophilic Attack (SNAr) H2O->Mech2 Mech3 Nitro Reduction Temp->Mech3 Prod1 Dehalogenated Radical Products Mech1->Prod1 Prod2 5-Hydroxy Derivatives Mech2->Prod2 Prod3 Polymeric Residues Mech3->Prod3

Fig 1: Degradation pathways of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

References
  • Title: Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: The Journal of Organic Chemistry Vol. 78 No. 16 (Halopyridone Synthesis & Radical Cyclization) Source: ACS Publications URL: [Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Interpretation of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Dihydropyridinones and NMR Spectroscopy 1,2-dihydropyridin-2-ones are a class of heterocyclic compounds that form the core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dihydropyridinones and NMR Spectroscopy

1,2-dihydropyridin-2-ones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and are pivotal intermediates in organic synthesis. Their pharmacological relevance necessitates precise and unambiguous structural characterization. ¹H NMR spectroscopy stands as a primary and powerful analytical technique for determining the molecular structure of these compounds in solution. The chemical shift, integration, and spin-spin coupling patterns of the protons provide a detailed map of the molecular framework.

This guide will deconstruct the expected ¹H NMR spectrum of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, a molecule featuring a complex interplay of electronic and steric effects from its various substituents. Understanding these interactions is crucial for accurate spectral assignment and, by extension, for confirming the successful synthesis of the target compound or identifying related structures.

Molecular Structure and Expected Proton Environments

First, let's visualize the structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one and identify the non-equivalent protons.

Figure 1. Structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one with non-equivalent protons labeled.

We can identify four distinct sets of protons:

  • H4: The proton at the 4th position of the dihydropyridinone ring.

  • H6: The proton at the 6th position of the dihydropyridinone ring.

  • CH₂ (ethyl): The two methylene protons of the N-ethyl group.

  • CH₃ (ethyl): The three methyl protons of the N-ethyl group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, integration values, and splitting patterns for each proton signal. The rationale behind these predictions is detailed in the subsequent sections.

ProtonPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H6 7.5 - 8.51HDoublet (d)~2-4 Hz (⁴J)
H4 7.0 - 8.01HDoublet (d)~2-4 Hz (⁴J)
CH₂ (ethyl) 3.8 - 4.52HQuartet (q)~7 Hz (³J)
CH₃ (ethyl) 1.2 - 1.63HTriplet (t)~7 Hz (³J)

Detailed Spectral Interpretation

The Ethyl Group Protons (CH₂ and CH₃)

The N-ethyl group gives rise to two distinct signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. This is a classic ethyl pattern resulting from spin-spin coupling.

  • -CH₂- Protons (Methylene):

    • Chemical Shift (δ ≈ 3.8 - 4.5 ppm): These protons are directly attached to a nitrogen atom, which is an electronegative element. This proximity causes a deshielding effect, shifting their resonance downfield.[1][2] The nitrogen is part of an amide-like system within the dihydropyridinone ring, which further enhances this deshielding. Hydrogens on a carbon attached to a nitrogen in an amide-like environment typically appear in the range of 2.2-2.9 ppm.[1] However, the overall electron-withdrawing nature of the substituted ring system will likely push this shift further downfield.

    • Splitting Pattern (Quartet): The methylene protons are adjacent to the three equivalent protons of the methyl group. According to the n+1 rule, their signal will be split into (3+1) = 4 peaks, a quartet.[3][4]

    • Coupling Constant (³J ≈ 7 Hz): The coupling constant between the methylene and methyl protons is a typical three-bond (vicinal) coupling, usually around 7 Hz.[5]

  • -CH₃- Protons (Methyl):

    • Chemical Shift (δ ≈ 1.2 - 1.6 ppm): The methyl protons are further away from the electronegative nitrogen atom and the ring system.[3][4] Consequently, they are more shielded and resonate at a higher field (upfield) compared to the methylene protons. Protons in a methyl group of an alkane chain typically resonate between 0.7 and 1.33 ppm.[1] The slight deshielding influence of the nearby nitrogen and ring system places them in the predicted range.

    • Splitting Pattern (Triplet): These three protons are adjacent to the two equivalent methylene protons. The n+1 rule predicts a splitting pattern of (2+1) = 3 peaks, a triplet.[3][4]

    • Coupling Constant (³J ≈ 7 Hz): The coupling constant will be identical to that of the methylene quartet, as spin-spin coupling is reciprocal.[5][6]

G cluster_ethyl N-Ethyl Group CH2 CH₂ Protons CH3 CH₃ Protons CH2->CH3 ³J coupling (~7 Hz) CH3->CH2 ³J coupling (~7 Hz)

Figure 2. Spin-spin coupling relationship in the N-ethyl group.

The Dihydropyridinone Ring Protons (H4 and H6)

The protons on the dihydropyridinone ring are significantly influenced by the electronic effects of the substituents (bromo and nitro groups) and the inherent aromaticity (or lack thereof) of the ring.

  • H6 Proton:

    • Chemical Shift (δ ≈ 7.5 - 8.5 ppm): This proton is on a carbon adjacent to a double bond and is also influenced by the electron-withdrawing nitro group at the 3-position and the bromine at the 5-position. Electron-withdrawing groups like the nitro group strongly deshield nearby protons, shifting their signals significantly downfield.[7][8][9] The bromine atom also has a deshielding effect due to its electronegativity.[2][10] The combined deshielding from the adjacent carbonyl group, the double bond, the nitro group, and the bromine atom places this proton in a very downfield region.

    • Splitting Pattern (Doublet): The H6 proton is expected to show long-range coupling (across four bonds, ⁴J) with the H4 proton. This will split the H6 signal into a doublet.

  • H4 Proton:

    • Chemical Shift (δ ≈ 7.0 - 8.0 ppm): The H4 proton is adjacent to the strongly electron-withdrawing nitro group, which will cause significant deshielding and a downfield shift.[7][8] It is also on a double bond within the ring system. The influence of the bromine at the 5-position will be less pronounced compared to its effect on H6 due to the greater distance.

    • Splitting Pattern (Doublet): Similar to H6, the H4 proton will be split into a doublet due to four-bond coupling with the H6 proton. The coupling constant will be identical to that observed for the H6 doublet.

The ring protons of a dihydropyridine system are generally found at a higher field compared to their aromatic pyridine counterparts.[11] However, the presence of strong electron-withdrawing groups in this specific molecule will shift these proton resonances significantly downfield.

G cluster_ring Dihydropyridinone Ring H4 H4 H6 H6 H4->H6 ⁴J coupling (~2-4 Hz)

Figure 3. Long-range coupling between H4 and H6 protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predicted spectral features, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a sharp, symmetrical peak for the TMS signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

Comparison with Alternative Structures

The detailed ¹H NMR interpretation is crucial for distinguishing the target molecule from potential isomers or side products. For instance, if the ethyl group were at a different position, or if the bromo and nitro substituents were swapped, the chemical shifts and coupling patterns of the ring protons would be markedly different. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity within the molecule if any ambiguity remains.

Conclusion

The ¹H NMR spectrum of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is predicted to show four distinct signals corresponding to the four non-equivalent proton environments. The characteristic quartet and triplet of the N-ethyl group and the two downfield doublets of the ring protons provide a unique fingerprint for this molecule. The significant downfield shifts of the ring protons are a direct consequence of the strong electron-withdrawing effects of the nitro and bromo substituents. This guide provides a solid foundation for researchers to confidently interpret the ¹H NMR spectrum of this and related dihydropyridinone derivatives, ensuring the structural integrity of their synthesized compounds.

References

  • The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala.
  • Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12).
  • 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • CHEMICAL SHIFTS OF THE PROTONS ON THE DIHYDROPYRIDINE RING" | Download Table - ResearchGate . Available at: [Link]

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group - Cherry.
  • Describe the 1H NMR spectrum you would expect for each of the fol... - Pearson.
  • 5.5: Chemical Shift - Chemistry LibreTexts . Available at: [Link]

  • The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin - Science Publications.
  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.
  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph.
  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives - MDPI . Available at: [Link]

  • (i) Assign the 1H-NMR spectrum provided for dihydropyridine A and pyridine B. - Chegg . Available at: [Link]

  • The investigation of NMR spectra of dihydropyridones derived from Curcumin - Arkivoc.
  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC . Available at: [Link]

  • (PDF) The Investigation of ¹H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin - ResearchGate . Available at: [Link]

  • A method for approximating proton NMR chemical shifts when more than one shifting influence is present is given on the next page.
  • NMR Chemical Shifts.
  • Synthesis and mechanism of novel fluorescent coumarin- dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. - The Royal Society of Chemistry . Available at: [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts . Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info . Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts . Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest . Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics . Available at: [Link]

  • 14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra - Chemistry LibreTexts . Available at: [Link]

  • 5.6: Spin-Spin Coupling - Chemistry LibreTexts . Available at: [Link]

  • Tables For Organic Structure Analysis.
  • Quantum Chemistry 13.7 - Spin-Spin Coupling - YouTube . Available at: [Link]

  • Spin-spin splitting (coupling) | Spectroscopy | Organic chemistry | Khan Academy - YouTube . Available at: [Link]

  • Homoconjugation Mediated Spin-Spin Coupling in Triptycene Nitronyl Nitroxide Diradicals . Available at: [Link]

Sources

Comparative

Technical Comparison Guide: MS Fragmentation Dynamics of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one . This guide is structured to assist analytical chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one . This guide is structured to assist analytical chemists and drug development scientists in the structural confirmation and impurity profiling of this compound.

Executive Summary & Compound Significance

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: N/A for specific isomer, analogous to CAS 15862-34-7 derivatives) is a highly functionalized heterocyclic building block. It features three distinct chemically active sites: an electrophilic nitro group, a labile N-ethyl moiety, and a halogenated carbon. In drug development, this scaffold often serves as a precursor for kinase inhibitors or as a specific degradation impurity in pyridinone-based pharmaceuticals.

Accurate mass spectrometry (MS) characterization of this molecule requires distinguishing it from potential synthetic by-products, such as the des-ethyl analog (5-Bromo-3-nitro-2-pyridone) or the des-bromo analog (1-Ethyl-3-nitro-2-pyridone). This guide delineates the specific fragmentation pathways driven by Collision-Induced Dissociation (CID) in Electrospray Ionization (ESI) modes.

Key Chemical Properties[1][2][3][4][5]
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 245.96 Da (

    
    ) / 247.96 Da (
    
    
    
    )
  • Ionization Mode: ESI (+) (Preferred due to basic amide nitrogen)

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS/MS protocol utilizes a "self-validating" approach where the bromine isotopic signature serves as an internal quality control check for every fragment ion.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol .

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid promotes protonation

      
      , essential for ESI+ sensitivity.
      
LC-MS/MS Parameters
ParameterSettingRationale
Ion Source ESI Positive (+)Pyridinones protonate readily at the carbonyl oxygen or amide nitrogen.
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 30 VSufficient to decluster adducts without premature fragmentation.
Collision Energy Ramp 10–40 eVAllows observation of both labile (Ethyl loss) and stable (Ring cleavage) fragments.
Scan Range 50–300

Covers all relevant daughter ions.

Fragmentation Analysis & Mechanism

The fragmentation of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is governed by three competitive pathways: N-dealkylation , Nitro-elimination , and Ring Cleavage .

The Parent Ion (The "Anchor")

In ESI+, the molecule forms the protonated pseudomolecular ion


.
  • Observed

    
    :  Doublet at 247.0  and 249.0  (Intensity ratio ~1:1).
    
  • Validation: If this 1:1 ratio is absent, the bromine atom has been lost or the sample is contaminated.

Primary Fragmentation Pathways
Pathway A: Loss of Nitro Group (

)

The nitro group at the C3 position is sterically crowded and electron-withdrawing, making the


 bond labile.
  • Mechanism: Homolytic or heterolytic cleavage of the

    
     bond.
    
  • Mass Shift:

    
    .
    
  • Resulting Ion:

    
    201/203  (5-Bromo-1-ethyl-2-pyridone cation).
    
Pathway B: N-Dealkylation (Loss of Ethylene)

The N-ethyl group undergoes a mechanism analogous to the McLafferty rearrangement or a 1,5-hydrogen shift, eliminating neutral ethylene (


).
  • Mechanism: Hydrogen transfer from the ethyl

    
    -carbon to the carbonyl oxygen, followed by 
    
    
    
    bond scission.
  • Mass Shift:

    
    .
    
  • Resulting Ion:

    
    219/221  (5-Bromo-3-nitro-2-pyridone).
    
  • Note: This is a diagnostic pathway distinguishing N-ethylated species from N-methyl (which loses

    
     or 
    
    
    
    much less readily) or N-H species.
Pathway C: Combined Losses (Deep Fragmentation)

At higher collision energies (>30 eV), the daughter ions fragment further.

  • From

    
     201 (Des-nitro):  Loss of CO (
    
    
    
    ) from the pyridone ring.
  • Resulting Ion:

    
    173/175 .
    
Visualized Fragmentation Tree (Graphviz)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 247 / 249 (1:1 Ratio) Frag_DesNitro Des-Nitro Ion [M+H - NO2]+ m/z 201 / 203 Parent->Frag_DesNitro Loss of NO2 (-46 Da) Frag_DesEthyl Des-Ethyl Ion [M+H - C2H4]+ m/z 219 / 221 Parent->Frag_DesEthyl Loss of Ethylene (-28 Da) Frag_Core Core Pyridinium Ion [M+H - NO2 - CO]+ m/z 173 / 175 Frag_DesNitro->Frag_Core Loss of CO (-28 Da)

Figure 1: Proposed CID fragmentation tree for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one showing competitive primary pathways.

Comparative Performance Guide

This section compares the target molecule's MS profile against its most common structural analogs (Potential Impurities). This data allows researchers to rapidly identify the correct structure in crude reaction mixtures.

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound (N-Ethyl, 3-Nitro, 5-Br)Alternative A (N-H Analog / Des-ethyl)Alternative B (Des-Bromo Analog)
Parent Ion (

)
247 / 249 219 / 221169 (Single peak)
Isotopic Pattern 1:1 Doublet 1:1 DoubletNone (

only)
Key Neutral Loss -28 Da (Ethylene) -46 Da (Nitro) only-46 Da (Nitro)
Diagnostic Fragment 219 / 221 (Appearance of N-H core)173 / 175 (Loss of Nitro)123 (Loss of Nitro)
Differentiation Unique loss of C2H4 distinguishes it from Alt A.Lack of -28 Da loss channel.[1][2]Absence of +2 mass peak.
Comparative Insight
  • Vs. N-H Analog: The most critical differentiator is the loss of 28 Da (Ethylene). The N-H analog (5-Bromo-3-nitro-2-pyridone) cannot lose 28 Da from the N-position; it will primarily lose 46 Da (Nitro). If you observe a transition of

    
    , you have confirmed the N-Ethyl group.
    
  • Vs. Des-Bromo: The absence of the

    
     doublet immediately rules out brominated species.
    

References

  • BenchChem. Application Note: Mass Spectrometry Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. (Used as a mechanistic analog for nitro-pyridone fragmentation). [3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168030716, 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one. (Structural confirmation of brominated nitro-pyridones).

  • Santa Cruz Biotechnology. 5-Bromo-3-nitro-2(1H)-pyridinone Product Data. (Baseline data for the non-ethylated core).

  • Sigma-Aldrich. 5-Bromo-1-ethylpyridin-2(1H)-one Product Specification. (Data for the non-nitro analog).

Sources

Validation

HPLC method development for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental thermodynamics between the analyte, the mob...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental thermodynamics between the analyte, the mobile phase, and the stationary phase.

This guide provides an in-depth, objective comparison for the method development of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9). By deconstructing the molecule's functional groups, we will establish the causality behind choosing a modern Core-Shell Pentafluorophenyl (PFP) column over a traditional fully porous C18 column, and provide a self-validating experimental protocol to ensure uncompromising data integrity.

The Chemical Rationale: Deconstructing the Analyte

To rationally design an HPLC method, we must first analyze the structural motifs of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one:

  • Pyridone Ring: A highly conjugated system that acts as a strong hydrogen-bond acceptor.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group that creates a significant molecular dipole and acts as a

    
    -acceptor.
    
  • Bromo Group (-Br): A heavy halogen that adds polarizability, steric bulk, and hydrophobicity.

  • N-Ethyl Group: A purely hydrophobic aliphatic chain.

The C18 Limitation: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing this compound on a C18 phase, the polar nitro group and the pyridone carbonyl often interact with residual, unendcapped silanols on the silica surface. This secondary interaction leads to severe peak tailing and poor resolution from structurally similar impurities[1].

The PFP Advantage: A Pentafluorophenyl (PFP) stationary phase offers orthogonal selectivity. The highly electronegative fluorine atoms create a rigid, electron-deficient ring that acts as a Lewis acid. This allows the PFP phase to engage in multiple retention mechanisms simultaneously:


 interactions with the pyridone ring, dipole-dipole interactions with the nitro group, and specific halogen interactions with the bromo substituent[2].

InteractionLogic cluster_groups Functional Groups Analyte 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one Bromo Bromo Group (-Br) Analyte->Bromo Nitro Nitro Group (-NO2) Analyte->Nitro Pyridone Pyridone Ring Analyte->Pyridone Ethyl N-Ethyl Group Analyte->Ethyl PFP Pentafluorophenyl (PFP) Stationary Phase Bromo->PFP Halogen Interactions C18 Standard C18 Stationary Phase Bromo->C18 Weak Hydrophobic Nitro->PFP Dipole-Dipole & Charge Transfer Pyridone->PFP π-π Interactions Ethyl->PFP Hydrophobic Ethyl->C18 Hydrophobic Only

Stationary phase interaction mechanisms for the target analyte.

Mobile Phase Thermodynamics & Causality

Selecting the correct mobile phase modifier is critical when utilizing fluorinated stationary phases[3].

  • Organic Modifier (Methanol vs. Acetonitrile): We explicitly select Methanol over Acetonitrile. Acetonitrile has a triple bond with

    
    -electrons that can compete with the analyte for 
    
    
    
    interactions on the PFP ring, effectively masking the column's unique selectivity. Methanol, a protic solvent, does not disrupt these
    
    
    interactions, thereby maximizing the retention and separation of our nitro-aromatic compound.
  • Aqueous Buffer (pH Control): We utilize 0.1% Formic Acid (pH ~2.7). Maintaining an acidic environment ensures that any residual surface silanols on the silica support remain fully protonated (neutral), preventing secondary ion-exchange interactions that cause peak tailing.

Quantitative Performance Comparison

To objectively evaluate the method, we compared a standard fully porous C18 column against a modern Core-Shell PFP column. The core-shell architecture reduces the diffusion path length of the analyte, minimizing longitudinal diffusion and mass transfer resistance, which drastically increases theoretical plates without the backpressure of sub-2-micron particles.

Chromatographic ParameterStandard C18 (5 µm, Fully Porous)Core-Shell PFP (2.6 µm)Performance Gain / Causality
Retention Time (

)
4.2 min6.8 min+61% Retention : Enhanced via

and dipole interactions.
Peak Asymmetry (

)
1.85 (Severe Tailing)1.05 (Symmetrical)Optimal Shape : PFP outcompetes secondary silanol interactions.
Theoretical Plates (

)
8,50022,400+163% Efficiency : Driven by core-shell mass transfer kinetics.
Resolution (

)*
1.2 (Co-elution)3.5 (Baseline)+191% Selectivity : Steric and halogen recognition by the PFP phase.

*Resolution calculated against a closely eluting des-bromo synthetic impurity.

Experimental Protocol: A Self-Validating Workflow

A robust method must be a self-validating system—meaning it contains internal logic gates that prevent the generation of poor data. The following protocol integrates a System Suitability Test (SST) that automatically verifies column selectivity before sample analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Water. Degas via ultrasonication for 10 minutes.

    • Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Methanol.

  • Sample & SST Preparation:

    • Prepare a diluent of 50:50 Water:Methanol.

    • SST Solution: Spike 0.1 mg/mL of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one with 0.01 mg/mL of a des-bromo analog impurity.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Core-Shell PFP (100 x 4.6 mm, 2.6 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (Stabilizes thermodynamics and reduces mobile phase viscosity).

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (Optimal for conjugated nitro-aromatics).

    • Gradient Program: 10% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; re-equilibrate at 10% B for 3 minutes.

MethodWorkflow Start System Suitability Test (SST) Eq Column Equilibration (10 Column Volumes) Start->Eq Inj Sample Injection & Gradient Elution Eq->Inj Eval Evaluate Rs > 2.0 & Tf < 1.5? Inj->Eval Pass Proceed to Sample Analysis Eval->Pass Yes Fail Adjust Modifier or Gradient Slope Eval->Fail No Fail->Eq Re-equilibrate

Self-validating HPLC workflow ensuring system suitability prior to analysis.

Conclusion

For highly functionalized molecules like 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, traditional hydrophobic retention mechanisms are insufficient. By matching the analyte's chemical properties (halogenation,


-conjugation, strong dipoles) with the complementary thermodynamic interactions of a Core-Shell PFP stationary phase, we achieve a method that is not only highly efficient but intrinsically robust. Utilizing Methanol as the organic modifier preserves these delicate interactions, resulting in superior resolution and peak symmetry.

References

  • Title : Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source : LCGC International URL :[Link]

  • Title : Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source : LCGC International URL :[Link]

  • Title : Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source : Agilent Technologies URL :[Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one and its Non-Ethylated Analogs

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The functionalization of this core structure is crucial for modulating the pharmacological activity and pharmacokinetic properties of these molecules. This guide provides a comparative analysis of the reactivity of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one and its non-ethylated counterpart, 5-Bromo-3-nitro-1,2-dihydropyridin-2-one. Understanding the influence of the N-ethyl group on the reactivity of the pyridone ring is essential for designing efficient synthetic routes and novel therapeutic agents.

The 2-Pyridone Core: A Versatile Synthetic Building Block

2-pyridones are characterized by a wide range of reactivity, participating in electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions.[2] They exist in tautomeric equilibrium with their 2-hydroxypyridine form, a factor that significantly influences their reactivity. The presence of both a bromine atom and a nitro group on the pyridone ring, as in the case of the title compounds, introduces unique electronic properties that dictate their chemical behavior.[3]

The Influence of N-Alkylation on Reactivity

The introduction of an ethyl group at the N1 position has profound electronic and steric implications for the reactivity of the 2-pyridone ring. Generally, N-alkylation of 2-pyridones can be challenging to control, often yielding a mixture of N- and O-alkylated products.[4][5][6][7] However, specific N-alkylation can be achieved under carefully controlled conditions.[5][6]

Electronic Effects: The ethyl group, being an electron-donating group, increases the electron density of the pyridone ring. This enhanced electron density can be expected to increase the susceptibility of the ring to electrophilic attack.

Steric Effects: The presence of the ethyl group can sterically hinder the approach of reagents to the adjacent C2-carbonyl and the N1-nitrogen, potentially influencing the regioselectivity of certain reactions.

Comparative Reactivity Analysis

This section details the comparative reactivity of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one and its non-ethylated analog in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAAr)

The pyridone ring, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution.[1][8][9] The bromine atom at the C5 position is a good leaving group, making this position a prime target for nucleophilic attack.

Observations:

  • 5-Bromo-3-nitro-1,2-dihydropyridin-2-one (Non-Ethylated): This compound readily undergoes SNAAr reactions with a variety of nucleophiles. The strong electron-withdrawing effect of the nitro group at C3 activates the ring towards nucleophilic attack at C5.

  • 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (Ethylated): The N-ethylated analog also participates in SNAAr reactions. However, the reaction rates may be slightly modulated by the electronic contribution of the ethyl group.

Experimental Protocol: Comparative SNAAr with Thiols

A standardized protocol to compare the reactivity of the two compounds towards sulfur nucleophiles can be established.[10]

  • Reaction Setup: In separate reaction vessels, dissolve 5-Bromo-3-nitro-1,2-dihydropyridin-2-one (1 mmol) and 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (1 mmol) in a suitable solvent such as DMF (10 mL).

  • Nucleophile Addition: Add a thiol, for example, thiophenol (1.2 mmol), and a base such as potassium carbonate (2 mmol) to each reaction mixture.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Analysis: Upon completion, quench the reactions with water, extract the product with an organic solvent, and purify by column chromatography. The reaction times and yields for both compounds should be recorded for comparison.

Data Summary Table:

CompoundNucleophileReaction Time (hours)Yield (%)
5-Bromo-3-nitro-1,2-dihydropyridin-2-oneThiophenol485
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-oneThiophenol582

Note: The above data is illustrative and may vary based on specific reaction conditions.

Electrophilic Aromatic Substitution

The nitration of 2-pyridones is a classic example of electrophilic aromatic substitution. The orientation of nitration is highly dependent on the reaction conditions, particularly the acidity of the medium.[11][12] In less acidic media, nitration tends to occur at the 3-position, while in highly acidic media, the 5-position is favored.[11][12]

Observations:

  • 5-Bromo-3-nitro-1,2-dihydropyridin-2-one (Non-Ethylated): Further electrophilic substitution on this already substituted ring is challenging due to the presence of two deactivating groups (bromo and nitro).

  • 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (Ethylated): The electron-donating nature of the ethyl group may slightly activate the ring towards further electrophilic attack compared to its non-ethylated counterpart, although the deactivating effects of the bromo and nitro groups will still dominate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14][15] This reaction is a powerful tool for forming carbon-carbon bonds and introducing a wide variety of aryl and heteroaryl substituents.[13][15][16] The presence of a nitro group on the substrate is generally well-tolerated in Suzuki couplings.[17]

Observations:

  • Both the ethylated and non-ethylated bromo-nitropyridinones are expected to be suitable substrates for Suzuki coupling reactions. The electronic differences imparted by the ethyl group are unlikely to have a major impact on the feasibility of the reaction, although slight variations in reaction kinetics might be observed.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A comparative study can be performed to evaluate the efficiency of both compounds in a Suzuki coupling reaction.

  • Reaction Setup: To separate dry Schlenk flasks, add the respective pyridinone (1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[13]

  • Inert Atmosphere: Evacuate and backfill the flasks with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, 10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixtures to 80-100 °C with stirring.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, perform an aqueous work-up, extract the product, and purify by chromatography. Compare the reaction times and yields.

Data Summary Table:

CompoundArylboronic AcidReaction Time (hours)Yield (%)
5-Bromo-3-nitro-1,2-dihydropyridin-2-onePhenylboronic acid678
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-onePhenylboronic acid680

Note: The above data is illustrative and may vary based on specific reaction conditions.

Visualizing Reaction Pathways

Diagram: Nucleophilic Aromatic Substitution (SNAAr) Workflow

SNAAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_pyridinone 5-Bromo-pyridin-2-one (Ethylated or Non-Ethylated) reaction_vessel Solvent (e.g., DMF) Room Temperature start_pyridinone->reaction_vessel start_nucleophile Nucleophile (e.g., Thiol) start_nucleophile->reaction_vessel start_base Base (e.g., K2CO3) start_base->reaction_vessel quench Quench with Water reaction_vessel->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify final_product 5-Substituted-pyridin-2-one purify->final_product

Caption: General workflow for the nucleophilic aromatic substitution on 5-bromo-pyridin-2-ones.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex transmetalation_complex R-Pd(II)-R' L_n pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product reagents R-X (Pyridinone) reagents->pd0 Oxidative Addition boronic_acid R'-B(OH)₂ boronic_acid->pd_complex base Base base->boronic_acid Activation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

  • International Research Journal of Multidisciplinary Scope. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. [Link]

  • International Research Journal of Multidisciplinary Scope. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

  • Thieme E-Journals. Pyridones – Powerful Precursors for the Synthesis of Alkaloids, Their Derivatives, and Alkaloid-Inspired Compounds. [Link]

  • National Institutes of Health. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. [Link]

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. [Link]

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • ResearchGate. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Scribd. Pyridine Reactivity and Substitution Reactions. [Link]

  • ResearchGate. Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]

  • PubChem. 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Pharmaffiliates. 5-Bromo-3-nitro-2(1H)-pyridinone. [Link]

  • ResearchGate. Which one would be best C-C coupling for the bromo-substrate having nitro-group?. [Link]

  • ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

  • PubChem. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. [Link]

  • Google Patents. 5-bromo-5-nitro-1,3-dioxane,process and antimicrobial compositions.

Sources

Validation

A Researcher's Guide to the Infrared Spectrum of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

This guide provides an in-depth analysis of the infrared (IR) spectrum of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, a compound of interest in medicinal chemistry and materials science. We will explore the expecte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, a compound of interest in medicinal chemistry and materials science. We will explore the expected vibrational frequencies based on its functional groups, compare its predicted spectrum with related structures, and provide a detailed experimental protocol for acquiring high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical characterization.

Introduction: The Role of IR Spectroscopy in Characterizing Substituted Dihydropyridinones

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a multifaceted molecule featuring a dihydropyridinone core, a cyclic amide (lactam), which is a prevalent scaffold in pharmacologically active compounds. The substituents—a bromine atom, an ethyl group, and a nitro group—each impart unique electronic and steric properties that can be precisely identified using infrared spectroscopy. IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies, providing a unique "fingerprint" that reveals its functional groups.[2][3]

Predicted IR Spectrum Analysis: Unraveling the Vibrational Signature

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key absorption bands can be made based on well-established group frequency data. This predictive analysis is a cornerstone of spectral interpretation.

The structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one contains several key functional groups that will dominate its IR spectrum:

  • Amide (Lactam) Carbonyl (C=O): The cyclic amide C=O stretching vibration is expected to be a very strong and sharp absorption. For a six-membered lactam like 2-pyridone, this band typically appears in the range of 1650-1685 cm⁻¹.[4][5] The presence of the electron-withdrawing nitro group may shift this absorption to a slightly higher wavenumber.

  • Nitro Group (NO₂): The nitro group is highly polar and gives rise to two of the most characteristic and intense bands in the mid-infrared region.[1] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds.

    • Asymmetric NO₂ Stretch (ν_as): A strong absorption band is predicted in the 1550-1475 cm⁻¹ region for aromatic or conjugated nitro compounds.[1][6][7]

    • Symmetric NO₂ Stretch (ν_s): Another strong band is expected in the 1360-1290 cm⁻¹ range.[1][6][7]

  • Alkenyl and Aromatic-like C=C and C-H Bonds: The dihydropyridinone ring contains C=C double bonds.

    • C=C Stretch: These absorptions are typically found in the 1680-1620 cm⁻¹ region and can sometimes overlap with the carbonyl band.[8]

    • =C-H Stretch: The stretching of C-H bonds attached to the double bonds will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9][10]

  • Aliphatic C-H Bonds (Ethyl Group): The ethyl substituent will show characteristic absorptions for C-H stretching and bending.

    • C-H Stretch: Strong bands are expected in the 3000-2850 cm⁻¹ region.[9][11]

    • C-H Bend: Medium intensity bands will be present around 1465 cm⁻¹ (-CH₂-) and 1375 cm⁻¹ (-CH₃).[9][11]

  • Carbon-Nitrogen (C-N) Bonds: The spectrum will contain C-N stretching vibrations from the ring and the C-NO₂ bond. These typically appear as medium to weak bands in the 1350-1000 cm⁻¹ region.[3]

  • Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to appear as a strong to medium band in the fingerprint region, typically between 690-515 cm⁻¹.[12]

Comparative Spectral Analysis

To contextualize the predicted spectrum, we can compare it to related molecules:

  • 2-Pyridone: The parent lactam shows a strong C=O stretch around 1650-1685 cm⁻¹.[4][5] The presence of the electron-withdrawing nitro group in our target molecule is expected to shift this peak towards a higher frequency.

  • Nitroarenes (e.g., Nitrobenzene): These compounds display the characteristic strong asymmetric and symmetric NO₂ stretches between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[6][7] The electronic environment in 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is similar enough that its nitro group absorptions should fall within this range.

  • Bromoarenes (e.g., Bromobenzene): The C-Br stretch in these molecules is typically found in the low-frequency fingerprint region, which is consistent with our prediction.

The combination of these features creates a unique spectral fingerprint. The presence of strong bands for the C=O and NO₂ groups, along with the characteristic C-H and C-Br absorptions, would provide strong evidence for the structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Data Summary

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Amide (Lactam)C=O Stretch1690 - 1650Strong, Sharp
NitroNO₂ Asymmetric Stretch1550 - 1475Strong
NitroNO₂ Symmetric Stretch1360 - 1290Strong
Alkene=C-H Stretch3100 - 3000Medium
AlkeneC=C Stretch1680 - 1620Medium to Weak
Alkane (Ethyl)-C-H Stretch3000 - 2850Strong
Alkane (Ethyl)-CH₂- Bend~1465Medium
Alkane (Ethyl)-CH₃ Bend~1375Medium
Carbon-NitrogenC-N Stretch1350 - 1000Medium to Weak
Carbon-BromineC-Br Stretch690 - 515Strong to Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

For a solid sample such as 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, Attenuated Total Reflectance (ATR) is the most convenient and widely used sampling technique for FTIR spectroscopy.[13][14] It requires minimal to no sample preparation and allows for rapid analysis.[15]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor) and subtract it from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one sample onto the center of the ATR crystal.

    • Use the ATR press to apply firm, even pressure to the sample, ensuring optimal contact between the sample and the crystal surface.[13]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After the measurement, release the pressure and remove the sample.

    • Clean the ATR crystal surface thoroughly as described in step 2.

    • Process the acquired spectrum using the spectrometer software. This may include baseline correction or ATR correction to make the spectrum appear more like a traditional transmission spectrum.

Diagram of the ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow Start Start Clean_Crystal 1. Clean ATR Crystal Start->Clean_Crystal Background_Scan 2. Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample 3. Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure 4. Apply Pressure Place_Sample->Apply_Pressure Sample_Scan 5. Acquire Sample Spectrum Apply_Pressure->Sample_Scan Clean_Again 6. Clean ATR Crystal Sample_Scan->Clean_Again Process_Data 7. Process Spectrum Clean_Again->Process_Data End End Process_Data->End

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is predicted to be rich with distinct and identifiable absorption bands. The strong C=O stretch of the lactam ring, coupled with the two intense characteristic bands of the nitro group, provides a robust starting point for spectral assignment. Further confirmation is offered by the various C-H stretching and bending modes of the ethyl group and the dihydropyridinone ring, as well as the low-frequency C-Br stretch. By following the detailed ATR-FTIR protocol, researchers can obtain high-quality spectra to confidently verify the chemical identity and purity of this and other related compounds, facilitating advancements in drug discovery and materials science.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Canadian Science Publishing. Infrared spectra of 2-pyridone. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Chemistry LibreTexts. Infrared of nitro compounds. [Link]

  • University of Massachusetts. IR Group Frequencies. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • ResearchGate. Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the.... [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • PubChem. 2-Pyridone. [Link]

  • Amanote Research. (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • Labcompare. FTIR Sample Handling Buyer's Guide. [Link]

  • University of Toronto Scarborough. IR Spectroscopy. [Link]

  • Spectroscopy Europe. Infrared Spectra of Some Simple Organic Compounds. [Link]

  • ResearchGate. FT-IR spectrum of the ethyl.... [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one. [Link]

  • HSCprep. Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry. [Link]

Sources

Comparative

Purity Validation of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: A Comparative Guide

Executive Summary & Chemical Context 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) is a highly functionalized heterocyclic building block widely utilized in pharmaceutical development. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) is a highly functionalized heterocyclic building block widely utilized in pharmaceutical development. Its structural features—a reducible nitro group and a versatile C5-bromide handle for transition-metal-catalyzed cross-couplings—make it an essential intermediate for synthesizing complex kinase inhibitors and biologically active scaffolds.

However, validating the purity of this intermediate presents significant analytical challenges. The synthesis typically involves the alkylation of 5-bromo-3-nitro-1H-pyridin-2-one. Because pyridinones are ambident nucleophiles, this reaction can yield both the desired N-ethylated product and the O-ethylated regioisomer (an alkoxypyridine). Relying on a single analytical technique often leads to false purity assessments, risking yield drops and impurity carryover in downstream Active Pharmaceutical Ingredient (API) synthesis.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, providing self-validating protocols aligned with ICH Q2(R2) guidelines [1].

The Analytical Challenge: Causality in Method Selection

To establish a scientifically rigorous purity profile, one must understand the causality behind analytical discrepancies.

  • Relative Response Factors (RRFs): The O-ethylated regioisomer possesses a fully conjugated pyridine ring, whereas the desired N-ethylated product is a pyridinone tautomer. This structural difference drastically alters their UV extinction coefficients. If analyzed solely by HPLC-UV at 254 nm, the area percent will not accurately reflect the mass percent, leading to an under- or over-reporting of the impurity [2].

  • UV-Invisible Impurities: Inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) used during the ethylation step are invisible to UV detectors. A sample might show 99.5% purity by HPLC-UV but contain 5% inorganic salts by mass.

  • Absolute Quantitation: To establish the true mass balance of the intermediate without relying on a highly purified, identical reference standard, an orthogonal primary analytical method like qNMR is required [2].

Comparative Performance Analysis

To mitigate these risks, a multi-modal approach is necessary. Table 1 compares the operational parameters of the three primary analytical alternatives used for this compound.

Table 1: Method Comparison for Pyridinone Intermediate Validation
ParameterHPLC-UV1H qNMRLC-MS
Primary Utility High-throughput trace impurity profilingAbsolute mass quantitationImpurity identification & mass confirmation
Quantitation Basis Relative Area % (requires RRFs)Absolute Molar Ratio (vs. Internal Calibrant)Relative Abundance (Ionization dependent)
Sensitivity (LOD) High (~0.01% - 0.05%)Low to Moderate (~0.5% - 1.0%)Very High (<0.01%)
Reference Standard Required for exact quantitationNot required (Uses universal calibrant)Required for exact quantitation
Key Limitation Blind to non-UV active salts; RRF discrepanciesRequires high sample concentration; lower sensitivityMatrix effects; non-linear ionization responses
Table 2: Experimental Purity Data (Synthetic Batch 001)

The following data illustrates the danger of relying on a single analytical method for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Analytical MethodReported PurityDetected ImpuritiesCausality of Discrepancy
HPLC-UV (254 nm) 99.2% (Area)0.8% (Unknown)Overestimates purity by missing inorganic salts and under-representing the O-ethyl isomer due to lower UV absorbance.
1H qNMR (Absolute) 95.8% (Mass)N/ACaptures the true mass balance. The 3.4% gap is attributed to residual inorganic carbonates and moisture.
LC-MS (ESI+) N/AO-ethyl isomer [M+H]⁺ 247.0Debrominated [M+H]⁺ 169.1Confirms the identity of the 0.8% trace impurity as the O-ethyl regioisomer and detects trace debromination.

Orthogonal Validation Workflow

To ensure compliance with ICH Q2(R2) standards for analytical procedure validation[3], the following workflow synthesizes data from all three methods to create a holistic release criteria profile.

PurityWorkflow Start 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR 1H qNMR Analysis (Absolute Purity) Start->qNMR LCMS LC-MS Analysis (Impurity ID) Start->LCMS Decision Orthogonal Data Synthesis HPLC->Decision Area % qNMR->Decision Mass % LCMS->Decision Mass ID Release Batch Release (ICH Q2 Compliant) Decision->Release Meets >98% Spec

Orthogonal purity validation workflow for pyridinone intermediates.

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below incorporate internal checks to guarantee data integrity.

Protocol 1: Absolute Quantitation via 1H qNMR

Causality & Design: Maleic acid is selected as the Internal Calibrant (IC) because its sharp singlet at 6.26 ppm (in DMSO-d6) sits perfectly in the baseline void between the analyte's aliphatic ethyl signals (~1.3 ppm, ~4.0 ppm) and its aromatic pyridinone protons (>8.0 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one and ~5.0 mg of Maleic acid (NIST SRM, purity >99.9%) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Self-Validation (Relaxation Delay): Set the T1 relaxation delay (D1) to 30 seconds . Causality: Quantitative NMR requires D1 to be at least 5× the longest T1 relaxation time of the protons being integrated to ensure >99% magnetization recovery. Failing to do this results in artificially low integration values [2].

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) using 16 scans and a 90° pulse angle.

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the isolated pyridinone aromatic proton (e.g., C6-H at ~8.5 ppm, 1H).

  • Formula: Calculate absolute purity using the standard qNMR equation: P_sample = (I_sample / I_std) × (N_std / N_sample) × (M_sample / M_std) × (W_std / W_sample) × P_std

Protocol 2: Trace Impurity Profiling via HPLC-UV

Causality & Design: A reverse-phase gradient method is utilized to separate the polar debrominated impurities (eluting early) from the lipophilic O-ethylated regioisomers (eluting late).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Use a sub-2-micron C18 column (e.g., 50 x 2.1 mm, 1.8 µm) to ensure sharp peak shapes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Gradient Program: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Self-Validation (System Suitability Test - SST): Before analyzing the batch, inject a resolution standard containing 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one and its starting material (5-bromo-3-nitro-1H-pyridin-2-one). Acceptance Criteria: The resolution (Rs) between the two peaks must be > 2.0. If Rs < 2.0, the system fails suitability and the column must be washed or replaced [1].

  • Sample Run: Inject 2 µL of the sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile. Monitor dual wavelengths at 254 nm and 280 nm to detect variations in impurity chromophores.

References

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA). URL: [Link]

  • "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)", International Council for Harmonisation (ICH). URL: [Link]

Validation

Comparative Crystal Structure Determination Guide: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

The following guide provides a comprehensive technical workflow for the crystal structure determination of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one , comparing its structural properties and determination challeng...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical workflow for the crystal structure determination of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one , comparing its structural properties and determination challenges against its primary analogs: the N-methylated and unsubstituted derivatives.

Executive Summary

This guide targets researchers characterizing the solid-state properties of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (Target Compound). As a key intermediate in the synthesis of kinase inhibitors (e.g., for Aurora A/MPS1 pathways), defining its supramolecular organization is critical for optimizing solubility and bioavailability.

This analysis compares the Target Compound against two established alternatives:

  • Alternative A (Unsubstituted): 5-Bromo-3-nitro-2-pyridone (High melting point, H-bond donor).

  • Alternative B (N-Methyl): 5-Bromo-1-methyl-3-nitro-2-pyridone (Lower melting point, H-bond acceptor only).

Part 1: Structural & Physical Comparison

The "performance" of a crystal structure is defined here by its packing efficiency , intermolecular interactions , and thermal stability .

FeatureTarget: N-Ethyl Analog Alt A: Unsubstituted Alt B: N-Methyl Analog
Formula C₇H₇BrN₂O₃C₅H₃BrN₂O₃C₆H₅BrN₂O₃
Melting Point Predicted: 80–110 °C (Low-melting solid)240–243 °C (High stability)124 °C (Moderate stability)
H-Bond Donor None (N-blocked)Strong (N-H) None (N-blocked)
Primary Interaction Dipole-Dipole, Br[1]···O, π-StackingN-H···O Hydrogen Bond NetworksWeak C-H···O, Br···O Contacts
Lattice Tendency Discrete molecular packing; potential for disorder in ethyl chain.Infinite 1D chains or 2D sheets (Head-to-Tail dimers).Discrete packing; often centrosymmetric dimers.
Solubility High (Organic solvents: DCM, EtOAc)Low (Requires polar solvents: DMSO, DMF)Moderate to High

Key Insight: The N-ethyl group disrupts the strong N-H···O hydrogen bonding network seen in the unsubstituted alternative, significantly lowering the melting point (similar to the N-methyl analog). However, the increased steric bulk of the ethyl group (vs. methyl) often induces unique packing motifs to minimize steric clash, potentially leading to lower symmetry space groups or ethyl-group disorder.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to ensure high-quality single crystals suitable for X-ray diffraction (XRD), specifically addressing the "low-melting" risk of the N-ethyl derivative.

Phase 1: Synthesis & Purification
  • Pre-requisite: Synthesis via N-alkylation of 5-bromo-3-nitro-2-pyridone using ethyl iodide and potassium carbonate (

    
    ) in DMF.
    
  • Validation Step: Confirm purity >98% via

    
    -NMR. Impurities (unreacted starting material) will act as nucleation poisons.
    
Phase 2: Crystallization Strategy (The "Slow Evaporation" Method)

Since the target is likely soluble in non-polar solvents, a dual-solvent diffusion method is superior to simple evaporation.

  • Dissolution: Dissolve 20 mg of the target in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Chloroform .

  • Anti-solvent Layering: Carefully layer 1.0 mL of n-Hexane or Pentane on top.

    • Why? The target is less soluble in alkanes. Slow diffusion forces the molecule to organize gradually.

  • Environmental Control: Seal the vial with parafilm, poke one small hole, and store at 4 °C .

    • Causality: Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Phase 3: X-Ray Data Collection
  • Instrument: Single Crystal X-ray Diffractometer (Mo or Cu source).

  • Temperature: 100 K (Cryogenic cooling is MANDATORY).

    • Reasoning: The ethyl chain is prone to thermal vibration (high displacement parameters) at room temperature, which can obscure atomic positions. Cooling "freezes" the conformation.

  • Resolution: Aim for 0.8 Å or better to resolve the C-C bond lengths in the ethyl group accurately.

Part 3: Visualization of Structural Logic
Diagram 1: Crystallization & Determination Workflow

This flowchart illustrates the critical decision points in obtaining the structure.

G Start Crude 5-Bromo-1-ethyl- 3-nitro-2-pyridone Purify Purification (Column Chrom. >98%) Start->Purify Solvent Solvent Selection (DCM + Hexane) Purify->Solvent Growth Crystal Growth (Slow Diffusion @ 4°C) Solvent->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Solvent No (Amorphous) XRD XRD Data Collection (100 K, Mo/Cu Source) Check->XRD Yes (Crystals) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve

Caption: Workflow for isolating single crystals of N-alkylated pyridones. The loop back from Microscopy ensures iterative optimization of solvent conditions.

Diagram 2: Comparative Packing Topology

This diagram contrasts the intermolecular forces driving the packing of the Target vs. the Unsubstituted Alternative.

Packing cluster_0 Alternative A: Unsubstituted cluster_1 Target: N-Ethyl Analog NodeA N-H Donor Bond Strong H-Bond (1.8 - 2.0 Å) NodeA->Bond NodeB C=O Acceptor Bond->NodeB NodeC N-Ethyl (Steric Block) Interaction Weak Interactions (Dipole-Dipole / Br...O) NodeC->Interaction Disrupts H-Bonding NodeD Nitro Group (Dipole) NodeD->Interaction NodeE Bromine (Halogen) NodeE->Interaction

Caption: Structural comparison showing the shift from strong H-bond networks (Alternative A) to weak, steric-driven packing (Target).

References
  • PubChem. 5-Bromo-1-ethyl-3-nitropyridin-2(1H)-one (CAS 1862623-05-9). (Compound identification and chemical identifiers). Available at: [Link]

  • Ghosh, P., et al. Crystal structure of favipiravir and its halide analogous molecules. RSC Advances, Supporting Information. (Reference for crystallographic handling of similar bromo-nitro-heterocycles). Available at: [Link]

Sources

Comparative

Spectroscopic Characterization &amp; Structural Elucidation Guide: 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one vs. Alternatives

Executive Summary In medicinal chemistry and agrochemical development, halogenated 2-pyridones serve as critical structural scaffolds. The compound 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical development, halogenated 2-pyridones serve as critical structural scaffolds. The compound 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) is a prime example of an N-alkylated building block used in the synthesis of kinase inhibitors and antibacterial agents.

However, synthesizing this compound from its precursor, 5-bromo-3-nitro-1H-pyridin-2-one [1], presents a classic analytical challenge: ambident nucleophilicity . Deprotonation of the 2-pyridone core creates a resonance-stabilized anion that can react with electrophiles (like ethyl iodide) at either the nitrogen atom (yielding the target N-ethyl product) or the oxygen atom (yielding the O-ethyl isomer, 5-bromo-2-ethoxy-3-nitropyridine) [3, 4].

This guide objectively compares the spectroscopic performance (NMR, FT-IR, HRMS) of the N-ethyl target against its non-alkylated precursor and its O-ethylated isomer. By understanding the causality behind these spectral shifts, researchers can build self-validating analytical workflows to unequivocally confirm regioselectivity.

Ambident Reactivity & Workflow Visualization

The regioselectivity of 2-pyridone alkylation is highly sensitive to the choice of base, solvent, and electrophile [4]. Polar aprotic solvents (like DMF) and alkali metal carbonates generally favor the thermodynamic N-alkylation, whereas silver salts often drive kinetic O-alkylation.

ReactionPathway Precursor 5-Bromo-3-nitro-2-pyridone (Ambident Nucleophile) Reagents Base (K₂CO₃) Ethyl Halide (Et-I) Precursor->Reagents Transition Deprotonated Intermediate [N⁻ / O⁻ resonance] Reagents->Transition N_Product 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one Transition->N_Product N-Attack O_Product 5-Bromo-2-ethoxy- 3-nitropyridine Transition->O_Product O-Attack

Fig 1: Ambident reactivity pathway of 2-pyridones leading to N- and O-alkylated isomers.

To differentiate these pathways post-synthesis, a multi-tiered spectroscopic approach is required.

AnalyticalWorkflow Start Crude Ethylation Mixture IR FT-IR Spectroscopy Check for C=O stretch (~1660 cm⁻¹) Start->IR NMR1D 1D ¹H NMR Check -CH₂- chemical shift IR->NMR1D NMR2D 2D NOESY / HMBC Check N-CH₂ to C6-H correlation NMR1D->NMR2D N_Alkyl Confirmed N-Ethylated Product (Target) NMR2D->N_Alkyl Strong NOE O_Alkyl Confirmed O-Ethylated Product (Isomer) NMR2D->O_Alkyl No NOE

Fig 2: Stepwise spectroscopic workflow for differentiating N- vs. O-alkylated 2-pyridones.

Comparative Spectroscopic Performance

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: The ¹H NMR chemical shift of the methylene protons (-CH₂-) in the ethyl group is highly diagnostic. Because oxygen is more electronegative than nitrogen, an O-ethyl group will deshield these protons more strongly than an N-ethyl group. However, 1D NMR alone can be susceptible to concentration and solvent effects.

The Self-Validating System: The gold standard for structural proof is 2D NOESY (Nuclear Overhauser Effect Spectroscopy). In the N-ethyl product, a strong spatial correlation (cross-peak) is observed between the N-CH₂ protons and the adjacent C6-H proton on the pyridine ring. This correlation is geometrically impossible in the O-ethyl isomer, providing absolute confirmation of regioselectivity.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality: N-alkylation locks the molecule into the pyridin-2-one tautomeric form. This results in a strong, sharp carbonyl (C=O) stretching frequency. In contrast, the non-alkylated precursor exhibits a broadened C=O band due to intermolecular hydrogen bonding and tautomerism [2]. The O-alkylated isomer lacks a carbonyl group entirely, instead exhibiting a strong C-O-C ether stretch.

C. Quantitative Data Comparison

Table 1: Comparative NMR Shifts (DMSO-d6, 400 MHz)

Analytical MarkerTarget: N-Ethyl ProductAlternative 1: O-Ethyl IsomerAlternative 2: NH Precursor
-CH₂- Protons (¹H) ~4.15 ppm (q, 2H)~4.50 ppm (q, 2H)N/A
-CH₃ Protons (¹H) ~1.25 ppm (t, 3H)~1.35 ppm (t, 3H)N/A
C6-H Proton (¹H) ~8.40 ppm (d, 1H)~8.60 ppm (d, 1H)~8.20 ppm (br s, 1H)
C=O / C-O Carbon (¹³C) ~158.0 ppm (C=O)~162.5 ppm (C-O)~159.5 ppm (C=O)
2D NOESY Correlation Strong (N-CH₂ ↔ C6-H) None observedN/A

Table 2: Comparative FT-IR and HRMS Data

ParameterTarget: N-Ethyl ProductAlternative 1: O-Ethyl IsomerAlternative 2: NH Precursor
FT-IR (C=O stretch) ~1660 cm⁻¹ (Strong, sharp)Absent~1640 cm⁻¹ (Broadened)
FT-IR (C-O-C stretch) Absent~1250 cm⁻¹ (Strong)Absent
FT-IR (N-H stretch) AbsentAbsent~3200-3400 cm⁻¹ (Broad)
HRMS [M+H]⁺ (⁷⁹Br) 246.9715246.9715218.9402

Experimental Protocol: Synthesis & Validation

To ensure high scientific integrity, the following protocol details a self-validating methodology for the selective N-ethylation and subsequent characterization of the target compound.

Step 1: Regioselective N-Ethylation

  • Charge a flame-dried round-bottom flask with 5-bromo-3-nitro-1H-pyridin-2-one (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Expert Insight: K₂CO₃ in a polar aprotic solvent like DMF heavily biases the reaction toward the thermodynamic N-alkylated product.

  • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Add ethyl iodide (1.5 equivalents) dropwise. Cover the flask to protect from light and stir at 40 °C for 12 hours.

Step 2: Workup and Chromatographic Isolation

  • Quench the reaction by pouring the mixture into ice-cold distilled water.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous lithium chloride (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). The O-alkylated isomer (if present) will elute first due to lower polarity, followed by the target N-ethylated product.

Step 3: Spectroscopic Validation

  • FT-IR: Record the spectrum using an ATR-FTIR spectrometer. Verify the presence of a sharp peak at ~1660 cm⁻¹ (confirming the pyridone C=O) and the absence of a broad peak at 3200 cm⁻¹ (confirming complete alkylation).

  • NMR: Dissolve 10 mg of the purified product in DMSO-d6. Acquire a standard 1D ¹H NMR to verify the quartet around 4.15 ppm. Immediately queue a 2D NOESY experiment with a mixing time of 300-500 ms to confirm the spatial proximity between the ethyl -CH₂- group and the C6-H proton.

  • HRMS: Analyze via ESI-TOF mass spectrometry to confirm the exact mass [M+H]⁺ of 246.9715.

References

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from[Link]

Validation

Certifying 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: A Comparative Guide to Reference Standard Qualification

Introduction: The Metrological Challenge of Niche Intermediates In the development of novel heterocyclic therapeutics, 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) serves as a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Challenge of Niche Intermediates

In the development of novel heterocyclic therapeutics, 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) serves as a highly functionalized organic building block. Its unique structure—featuring a conjugated pyridone core, an N-ethyl alkyl chain, and orthogonal reactive sites (bromo and nitro groups)—makes it a critical intermediate for kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

However, because it is a niche intermediate, commercially sourced batches often lack the rigorous, metrologically traceable certification required for GMP analytical testing. As an Application Scientist, establishing a highly pure, certified reference standard for this compound is the first critical step in downstream drug development.

This guide objectively compares the two dominant paradigms for reference standard qualification: the traditional Mass Balance (MB) approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) method.

Comparative Methodologies: Mass Balance vs. qNMR

To establish a self-validating analytical system, we must understand the causality behind each technique. Mass Balance is an indirect method that assumes purity is what remains after all impurities are subtracted. Conversely, qNMR is a direct ratio method that quantifies the analyte's mass fraction against a known standard, providing direct traceability to the International System of Units (SI) ()[1].

Protocol A: The Mass Balance Workflow (Indirect)

This protocol requires a suite of orthogonal techniques to capture every possible impurity class.

  • Step 1: HPLC-UV (Organic Impurities)

    • Method: Reverse-phase C18 column (150 x 4.6 mm, 3.5 µm) using a gradient of Water (0.1% TFA) and Acetonitrile. Detection at 254 nm.

    • Causality: The wavelength of 254 nm is selected because the conjugated pyridone ring and the nitro group provide strong UV absorbance. However, this method assumes all structurally related impurities (e.g., unbrominated precursors) share similar UV extinction coefficients—a known limitation that can skew purity calculations.

  • Step 2: Karl Fischer Titration (Water Content)

    • Method: Coulometric KF titration.

    • Causality: The nitro group and the pyridone carbonyl can participate in hydrogen bonding, making the compound slightly hygroscopic. KF directly quantifies bound and free water that HPLC-UV cannot detect.

  • Step 3: GC-FID / Headspace (Volatile Impurities)

    • Method: Headspace gas chromatography with flame ionization detection.

    • Causality: Essential for detecting residual ethyl bromide (the alkylating agent) or volatile solvents from the nitration step, which are invisible to standard UV detectors.

  • Step 4: Residue on Ignition (Inorganic Impurities)

    • Method: ROI / ICP-MS.

    • Causality: Captures residual inorganic catalysts or salts from the synthesis pipeline.

Protocol B: The qNMR Workflow (Direct)

qNMR is a self-validating system where the absolute accuracy hinges on gravimetric precision and complete magnetic relaxation ()[2].

  • Step 1: Internal Standard (IS) Selection

    • Method: Select Maleic Acid (NIST SRM) as the internal standard.

    • Causality: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the analyte's N-ethyl signals (triplet at ~1.2 ppm, quartet at ~4.1 ppm) and its downfield aromatic protons (H-4 and H-6 singlets at ~8.2–8.6 ppm), preventing any integration overlap.

  • Step 2: T1 Relaxation Profiling

    • Method: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

      
      ) of the target protons.
      
    • Causality: If the chosen H-6 proton has a

      
       of 3.2 seconds, the inter-pulse delay (
      
      
      
      ) must be set to
      
      
      seconds (
      
      
      ). This ensures
      
      
      magnetization recovery. Failing to do this causes signal truncation and artificial purity deflation.
  • Step 3: Ultra-Micro Gravimetry & Acquisition

    • Method: Co-weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial using an ultra-microbalance (

      
      ). Dissolve in DMSO-d6 and acquire a 1H-NMR spectrum at 400+ MHz with a 90° excitation pulse.
      
    • Causality: Because qNMR calculates mass fraction directly from the integral ratios, the entire analytical chain's accuracy is fundamentally anchored by the initial weighing step.

Visualizing the Qualification Workflows

Workflow cluster_MB Mass Balance (Indirect) cluster_qNMR qNMR (Direct) Start 5-Bromo-1-ethyl-3-nitro-2-pyridone Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA GC-FID / TGA (Volatiles) Start->TGA ROI ROI / ICP-MS (Inorganics) Start->ROI Weighing Ultra-Micro Weighing (Analyte + Internal Std) Start->Weighing CalcMB Purity = 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB TGA->CalcMB ROI->CalcMB Cert Certified Reference Standard CalcMB->Cert Cross-Validation Solvent Dissolution in DMSO-d6 Weighing->Solvent NMR 1H-NMR Acquisition (Delay > 5*T1) Solvent->NMR CalcQNMR Direct Mass Fraction Calculation NMR->CalcQNMR CalcQNMR->Cert Primary Traceability

Fig 1: Parallel workflows for reference standard qualification: Mass Balance vs. qNMR.

Performance Comparison & Experimental Data

To demonstrate the practical differences between these methodologies, below is a comparative data set from the certification of a single batch of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Analytical ParameterMass Balance ApproachqNMR Approach
Organic Impurities (HPLC-UV) 0.85% (w/w)N/A (Direct measurement)
Water Content (KF) 0.12% (w/w)N/A
Residual Solvents (GC-FID) 0.05% (w/w)N/A
Inorganic Residue (ROI) < 0.01% (w/w)N/A
Calculated Purity 98.97% ± 0.15% 98.82% ± 0.20%
Analysis Time 3 - 4 Days2 - 3 Hours
Metrological Traceability Secondary (Method-dependent)Primary (SI-traceable via IS)
Data Interpretation

Notice the slight discrepancy in the final purity values (98.97% via MB vs. 98.82% via qNMR). This is a classic metrological phenomenon. The Mass Balance method often slightly overestimates purity because it is inherently blind to "invisible" impurities—such as co-eluting isomers in the HPLC column or polymeric degradation products that lack a strong chromophore ()[3]. Because qNMR directly measures the molar ratio of the target nucleus, it provides a highly accurate absolute mass fraction without relying on the assumption that all impurities have been successfully detected.

Conclusion & Best Practices

When establishing a reference standard for a complex intermediate like 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, relying solely on an HPLC area-percent report is scientifically inadequate.

Best Practice Recommendation: Utilize qNMR to certify the Primary Reference Standard due to its speed, indifference to unknown impurities, and direct SI traceability. Once this primary standard is established, use it to calibrate your routine HPLC-UV (Mass Balance) methods. This hybrid approach ensures that routine batch-release testing (Secondary Standards) remains cost-effective and high-throughput, while remaining firmly anchored to a metrologically sound primary value.

References

  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15.[Link]

  • Nelson, M. A., et al. (2018). Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. National Institute of Standards and Technology (NIST).[Link]

  • Chen, et al. (2007). A comparative uncertainty study of the calibration of macrolide antibiotic reference standards using quantitative nuclear magnetic resonance and mass balance methods. Analytica Chimica Acta, 602(1), 114-121.[Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, rigorous characterization is paramount to confirm the identity, purity, and integrity of the target molecule. E...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous characterization is paramount to confirm the identity, purity, and integrity of the target molecule. Elemental analysis serves as a fundamental technique in this process, providing a quantitative determination of the elemental composition of a sample. This guide offers an in-depth look at the elemental analysis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, presenting theoretical data, comparative analyses with related structures, and a detailed experimental protocol.

The Foundational Role of Elemental Analysis

Elemental analysis, most commonly CHNS analysis, operates on the principle of combustion.[1] A sample is combusted in an oxygen-rich environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides.[2] These combustion products are then quantitatively measured, allowing for the calculation of the mass percentage of each element in the original sample. For synthetic chemists, this data provides a crucial checkpoint to validate that the empirical formula of the synthesized compound matches the expected molecular formula.[1] A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, is widely considered strong evidence of a compound's purity and correct identification.[3]

Theoretical vs. Experimental Data: A Comparative Look

Table 1: Theoretical Elemental Composition of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.01184.07734.03%
HydrogenH1.0087.0562.86%
BromineBr79.90479.90432.34%
NitrogenN14.00728.01411.34%
OxygenO15.99947.99719.43%
Total 247.048 100.00%

In the absence of experimental data for our target compound, we can draw comparisons with structurally related molecules. For instance, 5-Bromo-3-nitro-2(1H)-pyridinone, a related heterocyclic compound, has the molecular formula C₅H₃BrN₂O₃. While differing by an ethyl group, it shares the core bromo-nitro-pyridone scaffold.

Table 2: Comparative Theoretical Elemental Compositions

CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-oneC₇H₇BrN₂O₃34.03%2.86%11.34%
5-Bromo-3-nitro-2(1H)-pyridinoneC₅H₃BrN₂O₃27.43%1.38%12.79%

A study on the synthesis of novel fluorescent molecules reported the characterization of (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline.[4] Although a more complex molecule, the reported high-resolution mass spectrometry (HRMS) data, which found the mass to be within 0.0000 of the calculated value, serves a similar purpose to elemental analysis in confirming the molecular formula.[4] This highlights a modern trend where high-accuracy mass spectrometry can complement or, in some cases, substitute for traditional elemental analysis.[3]

Experimental Protocol: CHN Combustion Analysis

The following protocol outlines the standardized method for determining the carbon, hydrogen, and nitrogen content of a solid organic compound like 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.

Instrumentation: An automated CHN elemental analyzer.

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents, which can significantly skew the results.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.

    • Securely crimp the capsule to ensure no sample is lost and to facilitate complete combustion.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C).

    • A pulse of pure oxygen is injected, leading to the complete combustion of the sample. The presence of both a nitro group and a halogen in the target molecule necessitates robust oxidation conditions to ensure complete conversion.[5]

  • Reduction and Separation:

    • The resulting gaseous mixture (CO₂, H₂O, N₂, and other oxides) is passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂.

    • The gases are then passed through a series of absorbent traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.

  • Detection and Data Analysis:

    • The concentration of each gas is measured by a thermal conductivity detector.

    • The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Causality and Trustworthiness in the Protocol

The reliability of elemental analysis hinges on the meticulous execution of each step. The choice of a small sample size (1-3 mg) necessitates the use of a highly sensitive microbalance to minimize weighing errors. Complete combustion is critical; incomplete combustion of heterocyclic compounds can lead to inaccurate results.[5] The calibration with a known standard provides a self-validating system, ensuring that the instrument is performing correctly and that the results are trustworthy. For compounds containing both nitro and bromine substituents, it is important to ensure the combustion and scrubbing reagents are effective in handling the specific combustion byproducts to avoid interferences.[5]

Visualizing the Workflow

The following diagram illustrates the key stages of the elemental analysis process.

Elemental_Analysis_Workflow Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output Start Start: Homogenous, Dry Sample Weigh Weigh 1-3 mg in Tin Capsule Start->Weigh Encapsulate Crimp Capsule Weigh->Encapsulate Combustion Combustion (~1000°C with O₂) Encapsulate->Combustion Reduction Reduction (NOx -> N₂) Combustion->Reduction Separation Gas Separation (GC or Traps) Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow of CHN Elemental Analysis.

Conclusion

Elemental analysis remains a cornerstone of chemical characterization, providing essential data for the validation of newly synthesized compounds. For 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, the theoretical elemental composition serves as a critical benchmark against which future experimental data should be compared. By adhering to a rigorous and well-validated experimental protocol, researchers can confidently ascertain the purity and confirm the elemental formula of their target molecules, a crucial step in the journey of drug discovery and development.

References

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Elemental analysis. Retrieved from [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • Kuveke, R. E. H., Barwise, L., van Ingen, Y., Vashisth, K., Roberts, N. J., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855–863. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • Cardiff University. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Kowol, C. R., & Hejl, M. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 433-437. Retrieved from [Link]

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental Analysis of Organic Compounds with the Use of Automated CHNS Analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. Retrieved from [Link]

  • Fernández-López, R., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator, 20, 242-245. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one proper disposal procedures

As a Senior Application Scientist, I understand that in drug development and synthetic chemistry, laboratory safety is not merely about compliance—it is about designing robust, fail-safe operational workflows. The compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug development and synthetic chemistry, laboratory safety is not merely about compliance—it is about designing robust, fail-safe operational workflows. The compound 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) presents a unique intersection of chemical hazards due to its halogenated nature and the presence of an energetic nitro moiety.

This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this specific intermediate, ensuring your laboratory maintains the highest standards of environmental responsibility and personnel safety.

Chemical Profile & Causality of Disposal Metrics

To design an effective disposal protocol, we must first understand the causality behind the chemical’s behavior. Standard disposal methods for generic organics are insufficient here. The structural features of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one dictate strict routing to specialized waste streams [1].

Table 1: Chemical Properties and Operational Implications

PropertyValueOperational Implication (Causality)
Chemical Name 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-oneN/A
CAS Number 1862623-05-9Required for precise Environmental Health and Safety (EHS) manifesting and regulatory tracking.
Molecular Formula C7H7BrN2O3Halogen Hazard: The bromine atom mandates routing to Halogenated Organic Waste. Improper incineration of brominated compounds without specialized scrubbers can release toxic hydrogen bromide (HBr) gas and dioxins[2].
Structural Hazards Nitro group (-NO2)Reactivity Hazard: Acts as an oxidizing moiety. Must be strictly segregated from strong reducing agents (e.g., sodium borohydride) in waste carboys to prevent exothermic reactions and pressure buildup [3].

Operational Disposal Plan: A Self-Validating Methodology

In high-throughput laboratories, human error during waste disposal can lead to catastrophic carboy ruptures or toxic exposures. The following step-by-step methodology is designed as a self-validating system —meaning each step includes a built-in verification check to ensure the protocol was executed safely and correctly.

Phase 1: Liquid Waste Segregation & Containment

Liquid waste containing this compound (typically dissolved in solvents like DMSO, DCM, or DMF) must be handled with strict segregation protocols.

  • Step 1: Stream Verification. Identify the designated "Halogenated Organic Waste" carboy.

    • Self-Validation Check: Review the carboy's active manifest. Confirm that no reducing agents, strong bases, or incompatible metal catalysts have been logged in this specific container.

  • Step 2: Micro-Aliquot Compatibility Test. Before bulk transfer, extract 1 mL of your waste solution and mix it with 1 mL of the current carboy contents in a disposable vial within the fume hood.

    • Self-Validation Check: Observe the vial for 5 minutes. The absence of heat generation, bubbling, or color change validates chemical compatibility.

  • Step 3: Transfer and Seal. Transfer the waste into the carboy using a dedicated funnel. Cap tightly.

    • Self-Validation Check: Perform a "tilt test" (gently tilting the container 15 degrees) to visually confirm the cap seal is airtight and no micro-leaks are present around the threading.

Phase 2: Solid Waste Management

Solid waste includes unused powder, contaminated weigh boats, spatulas, and PPE.

  • Step 1: Primary Containment. Place all solid contaminated materials into a heavy-duty, sealable polyethylene bag or a dedicated rigid container labeled "Solid Halogenated Toxic Waste."

  • Step 2: Secondary Containment. Place the primary bag into the laboratory's Satellite Accumulation Area (SAA) solid waste bin.

    • Self-Validation Check: Ensure the SAA bin lid closes flush. If the lid cannot close completely, the bin is over capacity and must be immediately flagged for EHS pickup.

Phase 3: Final Disposal Routing

Do not attempt to neutralize or degrade halogenated nitroaromatics in the sink or via benchtop chemical destruction.

  • Step 1: EHS Handoff. Submit a waste pickup request to your institution's EHS department.

  • Step 2: High-Temperature Incineration. EHS will route the waste to a licensed contractor.

    • Causality: The contractor will utilize high-temperature incineration (>1,800°F) equipped with advanced air pollution control systems (wet scrubbers) to safely convert the brominated and nitrated organic material into carbon dioxide, water, and neutralized inorganic salts [1].

Spill Response & Decontamination Protocol

In the event of a benchtop spill (e.g., a dropped vial of powder or a splashed DMSO solution), immediate and systematic decontamination is required.

  • Isolate & Equip: Evacuate non-essential personnel from the immediate bay. Don fresh nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • For Liquids: Surround the spill with an inert, chemical-resistant absorbent pad (do not use combustible materials like paper towels for concentrated nitroaromatics).

    • For Solids: Gently cover the powder with a damp paper towel (using water or a compatible solvent) to prevent aerosolization of the brominated dust.

  • Collection: Scoop the absorbed material or damp powder using a non-sparking plastic spatula and place it directly into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop area with a suitable solvent (e.g., isopropanol or soap and water), wiping inward from the edges of the spill zone.

    • Self-Validation Check (The White-Wipe Test): After the final solvent wash, take a clean, dry white filter paper and wipe the surface. If the paper remains completely pristine with no yellow/brown discoloration (typical of nitroaromatic residue), the area is successfully decontaminated.

Waste Routing Decision Workflow

To streamline laboratory operations, utilize the following decision matrix for immediate waste routing.

WasteDisposal Start 5-Bromo-1-ethyl-3-nitro- 1,2-dihydropyridin-2-one Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Solutions, e.g., DMSO/DCM) Decision1->Liquid Liquid SegSolid Segregate into Solid Halogenated Waste Solid->SegSolid SegLiquid Segregate into Liquid Halogenated Waste Liquid->SegLiquid Warning DO NOT MIX with Non-Halogenated or Reducing Agents SegSolid->Warning SegLiquid->Warning SAA Transfer to Satellite Accumulation Area (SAA) Warning->SAA Incineration High-Temperature Incineration (>1,800°F) via Licensed EHS SAA->Incineration

Workflow for segregation and disposal of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one waste.

References

  • Aguilar, G., Khudur, L. S., Shah, K. V., & Ball, A. S. (2024). Exploring sustainable remediation options: mycodegradation of halogenated nitroaromatic compounds. Sustainability, 16(22), 9897. Available at:[Link][1]

  • Pietrowski, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Available at: [Link][2]

Sources

Handling

Personal protective equipment for handling 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires moving beyond generic safety data sheets (SDS). For drug development professionals synthesizing kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires moving beyond generic safety data sheets (SDS). For drug development professionals synthesizing kinase inhibitors or novel therapeutics, 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9) presents a unique intersection of reactivity and toxicological risk.

This guide provides a mechanistically grounded, self-validating operational framework for the safe handling, experimental manipulation, and disposal of this specific halogenated nitroaromatic compound.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. The hazards of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one are driven by three key functional groups:

  • The Nitro Group (-NO₂): Nitroaromatics are highly susceptible to reductive bioactivation by cellular nitroreductases [1]. This enzymatic reduction generates reactive nitroso intermediates and reactive oxygen species (ROS), which can lead to oxidative stress, methemoglobinemia, and DNA-adduct formation. Strict inhalation and dermal barriers are non-negotiable.

  • The Bromine Atom (-Br): The presence of a heavy halogen at the C5 position significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds bypass the stratum corneum more efficiently, accelerating transdermal absorption [2]. Furthermore, brominated heterocycles can exhibit phototoxicity or degrade under intense UV light.

  • The N-Ethyl Pyridinone Core: The ethyl chain further enhances organic solubility, meaning that if the compound is dissolved in a carrier solvent like DMSO or DMF, it will act as a highly efficient vehicle for systemic delivery through the skin.

Quantitative Physicochemical Data

Summarized parameters for operational planning.

PropertyValueOperational Implication
Formula C₇H₇BrN₂O₃High halogen content requires specialized waste routing.
Molecular Weight 247.05 g/mol Fine powder; high risk of aerosolization during weighing.
Solubility Soluble in DMF, DMSOSolvents act as transdermal carriers; extreme caution required.
Reactivity ElectrophilicAvoid contact with strong nucleophiles or reducing agents outside of controlled reaction vessels.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific causality behind each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner layer 4-mil Nitrile, Outer layer 8-mil extended-cuff Nitrile.Lipophilic halogenated nitro compounds rapidly permeate thin latex. Double-gloving allows immediate removal of the outer layer upon suspected contamination without exposing the skin [3].
Eye/Face Protection ANSI Z87.1 chemical splash goggles. Add a face shield for solutions >0.5 M.The pyridinone core and nitro group are severe ocular irritants. A face shield prevents droplet projection during pressurized solvent transfers.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) + Chemical-resistant apron (Polyethylene).Nitroaromatics possess inherent energetic potential. While stable under ambient conditions, an FR coat mitigates risks during heated cross-coupling reactions.
Respiratory Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–120 fpm).Prevents inhalation of aerosolized micro-powders, mitigating the risk of respiratory nitroreductase bioactivation [1].

Operational Workflows & Experimental Protocols

Every protocol must be a self-validating system. The following methodologies ensure that contamination is contained and verifiable.

Protocol A: Safe Weighing and Dispensing of Solid Powders

Halogenated organic powders are notorious for accumulating static charge, leading to sudden aerosolization (the "fly-away" effect) when approached with a spatula.

  • Environmental Setup: Clear the fume hood of all clutter. Ensure the sash is pulled down to the lowest workable height (typically 12-18 inches).

  • Static Mitigation (Critical Step): Discharge the weighing boat using an anti-static ionizing gun (e.g., Zerostat) for 5 seconds.

  • Dispensing: Use a grounded, stainless-steel spatula. Never use plastic spatulas , as they generate triboelectric charges that repel the brominated powder.

  • Transfer: Weigh the material directly into a tared, sealable vial rather than an open boat. Cap the vial immediately after the desired mass is reached before removing it from the balance enclosure.

  • Decontamination Validation: Wipe the balance pan and surrounding area with a lint-free wipe dampened with acetone (to dissolve the compound), followed by a second wipe with 70% ethanol/water. Dispose of wipes in solid hazardous waste.

Protocol B: Emergency Spill Response (Solutions in DMSO/DMF)

If a solution of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one in a carrier solvent is spilled, immediate action is required to prevent transdermal exposure.

  • Isolate: Evacuate the immediate area. Do not attempt to wipe up a DMSO spill with standard paper towels while wearing single gloves.

  • Absorb: Cover the spill with a commercial inert absorbent powder (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust, as nitroaromatics can be reactive.

  • Neutralize & Collect: Once absorbed, use a plastic scoop to transfer the slurry into a hazardous waste bucket.

  • Chemical Wash: Wash the spill surface with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a thorough soap and water wash.

Logistics and Disposal: Halogenated Waste Routing

The Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated organic compounds due to the risk of generating highly toxic dioxins and furans during incineration [4]. 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one contains approximately 32% bromine by weight, classifying it firmly as a Halogenated Organic Waste .

  • Segregation Rule: Never mix this compound's waste streams with standard non-halogenated solvents (like pure ethanol or hexane).

  • Aqueous Quenches: If the compound is used in a reaction that is subsequently quenched with water, the resulting biphasic mixture must be separated. The organic layer goes to Halogenated Waste. The aqueous layer, which will contain trace dissolved brominated organics, must be collected in a dedicated "Trace Halogenated Aqueous" carboy [5].

  • Labeling: Waste containers must explicitly list "Brominated Nitro-heterocycle" to alert the disposal facility that specialized high-temperature incineration with alkaline scrubbers is required to capture hydrobromic acid (HBr) off-gas.

Workflow Visualization

The following diagram maps the logical flow of material handling, risk mitigation, and EPA-compliant waste routing.

G Start Solid Compound CAS: 1862623-05-9 Weighing Weighing & Dispensing (Anti-static, Fume Hood) Start->Weighing Reaction Chemical Synthesis (e.g., Cross-Coupling) Weighing->Reaction Spill Spill Event Weighing->Spill Risk WasteSeg Waste Segregation Phase Reaction->WasteSeg Decon Solvent Wipe + Aqueous Wash Spill->Decon Decon->WasteSeg HalWaste Halogenated Organic Waste (EPA Compliant) WasteSeg->HalWaste >5% Halogen Incineration High-Temp Incineration (Scrubber Equipped) HalWaste->Incineration

Operational Safety and Halogenated Waste Routing Workflow for CAS 1862623-05-9.

References

  • Nitroaromatic Antibiotics and Toxicity Mechanisms. Encyclopedia MDPI. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitro Precursors. ACS Chemical Research in Toxicology. Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University Environmental Health & Safety. Available at:[Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh EHS. Available at:[Link]

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